Product packaging for MtDTBS-IN-1(Cat. No.:)

MtDTBS-IN-1

Cat. No.: B14918047
M. Wt: 344.32 g/mol
InChI Key: DFKZAFCIROLDRJ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MtDTBS-IN-1 is a useful research compound. Its molecular formula is C16H16N4O5 and its molecular weight is 344.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O5 B14918047 MtDTBS-IN-1

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

2-[(1R,2R)-2-[4-(2H-tetrazol-5-yl)benzoyl]cyclopentyl]propanedioic acid

InChI

InChI=1S/C16H16N4O5/c21-13(8-4-6-9(7-5-8)14-17-19-20-18-14)11-3-1-2-10(11)12(15(22)23)16(24)25/h4-7,10-12H,1-3H2,(H,22,23)(H,24,25)(H,17,18,19,20)/t10-,11-/m1/s1

InChI Key

DFKZAFCIROLDRJ-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O

Canonical SMILES

C1CC(C(C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

MtDTBS-IN-1 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS) is a critical enzyme in the biotin biosynthesis pathway of the tuberculosis-causing bacterium. This pathway is essential for the survival of M. tuberculosis, making MtDTBS a promising target for novel anti-tubercular drug development. This document provides a comprehensive overview of the mechanism of action of recently identified inhibitors of MtDTBS, with a focus on their biochemical interactions, inhibitory activities, and the experimental methodologies used for their characterization. The information presented is based on peer-reviewed research and aims to serve as a technical guide for professionals in the field.

Introduction to MtDTBS as a Drug Target

Mycobacterium tuberculosis requires the de novo synthesis of biotin, an essential cofactor for several metabolic enzymes. Dethiobiotin synthase (DTBS) is a key enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. The absence of a homologous biotin synthesis pathway in humans makes the enzymes involved, including MtDTBS, attractive targets for the development of selective anti-tubercular agents.

Mechanism of Action of MtDTBS Inhibitors

Recent research has led to the identification of small molecule inhibitors that target MtDTBS. These inhibitors act by binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, DAPA.

Binding and Inhibition

A series of inhibitors have been developed, evolving from an initial hit identified through in silico screening. These compounds have been shown to bind within the DAPA pocket of MtDTBS.[1][2] The binding affinity and inhibitory potency of these compounds have been progressively improved through structural optimization.

One of the most potent inhibitors identified is a tetrazole-containing compound, referred to as tetrazole 7a .[1][2][3] This compound exhibits a strong binding affinity and effectively inhibits the enzymatic activity of MtDTBS.[1][2][3] The mechanism of inhibition is competitive, with the inhibitor occupying the same binding site as the DAPA substrate.

Quantitative Data

The binding affinities (dissociation constant, KD) and inhibitory concentrations (inhibition constant, Ki) for key MtDTBS inhibitors are summarized below.

CompoundKD (Binding Affinity)Ki (Inhibition Constant)Reference(s)
Cyclopentylacetic acid 23.4 ± 0.4 mM-[1][2]
Compound 4c19 ± 5 µM-[1][2]
Compound 4d17 ± 1 µM-[1][2]
Tetrazole 7a57 ± 5 nM5 ± 1 µM[1][2][3]

Signaling Pathway

The targeted signaling pathway is the biotin biosynthesis pathway in Mycobacterium tuberculosis. MtDTBS plays a crucial role in this pathway.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis in M. tuberculosis cluster_inhibitor Inhibitor Action Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA bioF DAPA 7,8-Diaminopelargonic Acid (DAPA) KAPA->DAPA bioA DTB Dethiobiotin DAPA->DTB MtDTBS (bioD) Biotin Biotin DTB->Biotin bioB MtDTBS_IN_1 MtDTBS-IN-1 (e.g., Tetrazole 7a) MtDTBS_IN_1->DAPA Competitively Inhibits MtDTBS

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

The identification and characterization of MtDTBS inhibitors involved several key experimental methodologies.

In Silico Screening
  • Objective: To identify initial hit compounds that could potentially bind to the active site of MtDTBS.

  • Methodology: A virtual library of small molecules was screened against the three-dimensional crystal structure of MtDTBS. Docking algorithms were used to predict the binding poses and estimate the binding affinities of the compounds within the DAPA binding pocket of the enzyme.

X-ray Crystallography
  • Objective: To determine the precise binding mode of the inhibitors within the MtDTBS active site.

  • Methodology: Crystals of MtDTBS in complex with the inhibitor were grown. X-ray diffraction data were collected from these crystals. The resulting electron density maps were used to build an atomic-resolution model of the protein-inhibitor complex, revealing the specific molecular interactions.[1][2]

Binding Affinity Determination (e.g., Surface Plasmon Resonance - SPR)
  • Objective: To quantitatively measure the binding affinity (KD) of the inhibitors to MtDTBS.

  • Methodology:

    • MtDTBS protein is immobilized on a sensor chip.

    • A solution containing the inhibitor at various concentrations is flowed over the sensor surface.

    • The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).

    • Association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these kinetic parameters.

Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency (Ki) of the compounds against the enzymatic activity of MtDTBS.

  • Methodology:

    • The enzymatic reaction is set up with purified MtDTBS, its substrate DAPA, and co-factors (ATP and bicarbonate).

    • The inhibitor is added to the reaction mixture at varying concentrations.

    • The rate of product formation (dethiobiotin) is monitored over time. This can be done using various detection methods, such as coupled-enzyme assays or direct quantification of the product by HPLC.

    • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Experimental Workflow Visualization

The general workflow for the discovery and characterization of MtDTBS inhibitors is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase In_Silico_Screening In Silico Screening Hit_Identification Hit Identification In_Silico_Screening->Hit_Identification Binding_Assay Binding Affinity Assay (e.g., SPR) Hit_Identification->Binding_Assay X_Ray_Crystallography X-ray Crystallography Hit_Identification->X_Ray_Crystallography Enzyme_Inhibition_Assay Enzyme Inhibition Assay Binding_Assay->Enzyme_Inhibition_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies X_Ray_Crystallography->SAR_Studies Enzyme_Inhibition_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Potent_Inhibitor Potent Inhibitor (e.g., Tetrazole 7a) Lead_Optimization->Potent_Inhibitor

Caption: General experimental workflow for the discovery and optimization of MtDTBS inhibitors.

Conclusion

The inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase represents a promising strategy for the development of new anti-tubercular therapeutics. The detailed mechanistic understanding of how inhibitors like tetrazole 7a bind to and inhibit MtDTBS provides a solid foundation for further drug development efforts. The experimental protocols and workflows described herein offer a guide for researchers working on the validation and optimization of novel MtDTBS inhibitors.

References

The Critical Role of Dethiobiotin Synthase (MtDTBS) in Mycobacterium tuberculosis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb), the scientific community continues to seek novel drug targets to combat the rise of multidrug-resistant strains. This technical guide provides an in-depth exploration of a crucial enzyme in the Mtb biotin biosynthesis pathway, Dethiobiotin Synthase (MtDTBS), highlighting its potential as a prime target for the development of next-generation antituberculosis agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in TB research.

Introduction: The Imperative for New TB Drug Targets

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic strategies.[1] The lengthy treatment regimens and the emergence of drug-resistant Mtb strains underscore the urgent need for drugs with novel mechanisms of action. The biotin biosynthesis pathway in Mtb presents a compelling avenue for drug development as it is essential for the bacterium's survival and is absent in humans.[2][3]

MtDTBS: A Linchpin in Mycobacterium tuberculosis Survival

MtDTBS, encoded by the bioD gene, is a vital enzyme that catalyzes the penultimate step in the biotin biosynthesis pathway.[4][5] This pathway is the sole source of biotin for Mtb, as the bacterium lacks a transport system to scavenge this essential cofactor from its host.[2][4] Biotin is indispensable for the synthesis of fatty acids, which are critical components of the unique and protective mycobacterial cell wall.[1] Genetic studies have demonstrated that MtDTBS is essential for the growth and virulence of Mtb, making it an attractive and validated target for antituberculosis drug development.[1]

The enzymatic reaction catalyzed by MtDTBS involves the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. This reaction is a crucial step in the formation of the ureido ring of biotin.[5]

Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

The following diagram illustrates the key steps in the biotin biosynthesis pathway in Mtb, highlighting the central role of MtDTBS.

Biotin_Biosynthesis_Pathway cluster_substrates Substrates & Products cluster_enzymes Enzymes Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB MtDTBS (BioD) Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA MtDTBS MtDTBS (BioD) BioB BioB

Figure 1: The Biotin Biosynthesis Pathway in M. tuberculosis.

Quantitative Analysis of MtDTBS Inhibitors

The validation of MtDTBS as a drug target has spurred efforts to identify and characterize small molecule inhibitors. Various compounds have been discovered through techniques such as in silico screening, fragment-based screening, and high-throughput screening. The binding affinities and inhibitory constants of these compounds are critical parameters for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.

The table below summarizes the quantitative data for a selection of reported MtDTBS inhibitors.[1][3][6]

CompoundMethod of IdentificationBinding Affinity (KD)Inhibition Constant (Ki)Reference
Cyclopentylacetic acid 2In silico screening3.4 ± 0.4 mM-[1][6]
Compound 4cStructure-based design19 ± 5 µM-[1][6]
Compound 4dStructure-based design17 ± 1 µM-[1][6]
Tetrazole 7aStructure-based design57 ± 5 nM5 ± 1 µM[1][3][6]

Experimental Protocols for Studying MtDTBS

The characterization of MtDTBS and the screening for its inhibitors involve a range of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

MtDTBS Protein Expression and Purification

Recombinant MtDTBS is typically overexpressed in Escherichia coli and purified to homogeneity for use in subsequent assays.

  • Cloning and Transformation: The bioD gene is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged MtDTBS is then eluted with a high concentration of imidazole.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein sample is assessed by SDS-PAGE.

Dethiobiotin Synthase Enzyme Assay

The enzymatic activity of MtDTBS can be measured using various methods, including a fluorescence polarization (FP)-based assay.[1]

  • Reaction Mixture Preparation: Prepare an assay buffer containing 50 mM Tris (pH 7.5), 150 mM NaCl, 5 mM MgCl2, and 10 mM NaHCO3.

  • Inhibitor Incubation: In a microplate, incubate 1.5 µM of purified MtDTBS with varying concentrations of the test compound (dissolved in DMSO, final concentration typically 1-2.5%) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, 0.3 mM ATP and 0.1 mM DAPA.

  • Incubation: Incubate the reaction mixture for 45 minutes at 37°C.

  • Detection: The amount of product formed can be determined using a suitable detection method. The FP-based assay measures the change in polarization of a fluorescently labeled molecule that binds to a product of the reaction.

  • Data Analysis: The inhibitory activity is determined by measuring the decrease in enzyme activity in the presence of the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., MtDTBS) and an analyte (e.g., an inhibitor).

  • Chip Preparation and Ligand Immobilization: Covalently immobilize the purified MtDTBS onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Interaction Analysis: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized MtDTBS. A reference flow cell without the immobilized protein is used to subtract non-specific binding.

  • Data Collection: The binding of the analyte to the ligand is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of MtDTBS in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.

  • Crystallization: Purified MtDTBS, alone or in complex with a ligand, is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature). The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are harvested and soaked in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is then built into the electron density map and refined to obtain the final three-dimensional structure.

Visualizing Experimental and Logical Workflows

Effective drug discovery campaigns rely on a structured and logical workflow. The following diagrams illustrate a typical workflow for inhibitor screening and characterization, and the logical relationship of MtDTBS to Mtb pathogenesis.

Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_validation Hit Validation cluster_optimization Lead Optimization In_Silico_Screening In Silico Screening Biochemical_Assay Biochemical Assay (e.g., FP-based) In_Silico_Screening->Biochemical_Assay HTS High-Throughput Screening HTS->Biochemical_Assay Biophysical_Assay Biophysical Assay (e.g., SPR) Biochemical_Assay->Biophysical_Assay SAR Structure-Activity Relationship (SAR) Biophysical_Assay->SAR Structural_Biology Structural Biology (X-ray Crystallography) Biophysical_Assay->Structural_Biology SAR->Structural_Biology Structural_Biology->SAR

Figure 2: A generalized workflow for MtDTBS inhibitor discovery.

MtDTBS_Pathogenesis_Relationship MtDTBS MtDTBS Activity Biotin_Synthesis Biotin Synthesis MtDTBS->Biotin_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin_Synthesis->Fatty_Acid_Synthesis Mycolic_Acid_Synthesis Mycolic Acid Synthesis Fatty_Acid_Synthesis->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Mtb_Survival Mtb Survival & Virulence Cell_Wall_Integrity->Mtb_Survival Inhibition Inhibition of MtDTBS Inhibition->MtDTBS

Figure 3: Logical relationship of MtDTBS to Mtb pathogenesis.

Conclusion

MtDTBS stands out as a highly promising target for the development of novel anti-tuberculosis drugs. Its essential role in the survival of Mycobacterium tuberculosis and its absence in humans provide a clear therapeutic window. The availability of robust experimental protocols for protein production, enzymatic assays, and structural studies facilitates a rational, structure-guided approach to inhibitor design. Continued research focusing on the identification and optimization of potent and selective MtDTBS inhibitors is a critical step towards developing new and effective treatments for tuberculosis.

References

Unveiling a New Frontier in Tuberculosis Drug Discovery: A Technical Guide to MtDTBS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the exploration of novel therapeutic targets. One such promising target is the Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), a critical enzyme in the biotin biosynthesis pathway, which is essential for the bacterium's survival. This document provides a comprehensive technical overview of the development of inhibitors targeting MtDTBS, with a focus on a series of potent compounds identified through a structure-guided design approach. While the specific designation "MtDTBS-IN-1" does not appear in the reviewed scientific literature, this guide will focus on the most potent and well-characterized inhibitors of MtDTBS to date, offering insights into their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in their discovery and characterization.

The Target: Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS)

MtDTBS is a crucial enzyme that catalyzes the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin, a key step in the biosynthesis of biotin (Vitamin B7). Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a vital process for the integrity of the unique mycobacterial cell wall. As mammals do not synthesize biotin de novo and instead obtain it from their diet, the enzymes of the biotin biosynthesis pathway, including MtDTBS, represent attractive targets for the development of selective anti-tubercular agents.

The Inhibitors: A Journey to Potent Binders

A significant breakthrough in the inhibition of MtDTBS was reported by Schumann et al., who identified and optimized a series of small molecule inhibitors. The journey began with an in silico screen that identified a weak binder, cyclopentylacetic acid 2. Through structure-guided optimization, more potent compounds were developed, culminating in the discovery of a highly potent tetrazole-containing inhibitor. These inhibitors act by binding to the DAPA pocket of the MtDTBS enzyme.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reported MtDTBS inhibitors, showcasing the progression of binding affinity and inhibitory potency.

Compound IDChemical ScaffoldBinding Affinity (KD)Inhibition Constant (Ki)
Cyclopentylacetic acid 2Cyclopentylacetic acid3.4 ± 0.4 mMNot Reported
Compound 4cAppended acidic group on the aromatic ring19 ± 5 µMNot Reported
Compound 4dAppended acidic group on the aromatic ring17 ± 1 µMNot Reported
Tetrazole 7aOptimized scaffold with a tetrazole moiety57 ± 5 nM5 ± 1 µM

Data sourced from Schumann et al.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biological processes and the drug discovery cascade, the following diagrams illustrate the biotin biosynthesis pathway, the mechanism of MtDTBS inhibition, and the experimental workflow for inhibitor identification and characterization.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Mechanism of Inhibition KAPA KAPA DAPA DAPA KAPA->DAPA BioA (DAPAS) DTB Dethiobiotin DAPA->DTB BioD (MtDTBS) MtDTBS MtDTBS Enzyme Biotin Biotin DTB->Biotin BioB Inhibitor MtDTBS Inhibitor (e.g., Tetrazole 7a) Inhibitor->MtDTBS Binds to DAPA pocket

Figure 1: Simplified Biotin Biosynthesis Pathway and MtDTBS Inhibition.

Experimental_Workflow start Start: Identify Target (MtDTBS) in_silico In Silico Screening (Virtual Compound Library) start->in_silico hit_id Hit Identification (e.g., Cyclopentylacetic acid 2) in_silico->hit_id binding_assay Binding Affinity Determination (Surface Plasmon Resonance) hit_id->binding_assay structural_studies Structural Studies (X-ray Crystallography) binding_assay->structural_studies synthesis Structure-Guided Analogue Synthesis structural_studies->synthesis optimization Lead Optimization synthesis->optimization optimization->binding_assay inhibitory_assay Inhibition Potency Assay (Coupled Enzyme Assay) optimization->inhibitory_assay potent_inhibitor Potent Inhibitor Identified (e.g., Tetrazole 7a) inhibitory_assay->potent_inhibitor

Figure 2: Experimental Workflow for MtDTBS Inhibitor Discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the study of MtDTBS inhibitors.

In Silico Screening
  • Objective: To virtually screen a large library of chemical compounds to identify potential binders to the DAPA pocket of MtDTBS.

  • Methodology:

    • A high-resolution crystal structure of MtDTBS is used as the target protein model.

    • The DAPA binding site is defined as the docking region.

    • A virtual library of small molecules is computationally docked into the defined binding site using software such as AutoDock or Glide.

    • The binding poses and scores of the compounds are analyzed to prioritize candidates for experimental validation.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To quantitatively measure the binding affinity (KD) between the identified compounds and the MtDTBS enzyme.

  • Methodology:

    • Recombinant MtDTBS protein is purified and immobilized on an SPR sensor chip.

    • A series of concentrations of the inhibitor compound (analyte) are flowed over the sensor surface.

    • The change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein, is measured in real-time and recorded as a sensorgram.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

X-ray Crystallography for Structural Analysis
  • Objective: To determine the three-dimensional structure of the MtDTBS-inhibitor complex to understand the molecular basis of binding and guide further optimization.

  • Methodology:

    • Crystals of the MtDTBS protein are grown.

    • The crystals are soaked in a solution containing the inhibitor of interest.

    • The soaked crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays is collected.

    • The diffraction data is processed to generate an electron density map.

    • A molecular model of the protein-inhibitor complex is built into the electron density map and refined to yield the final structure.

Coupled Enzyme Assay for Inhibition Constant (Ki)
  • Objective: To determine the inhibitory potency (Ki) of the compounds against the enzymatic activity of MtDTBS.

  • Methodology:

    • The activity of MtDTBS is measured using a coupled enzyme assay. The production of ADP from the MtDTBS-catalyzed reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • The reaction mixture contains MtDTBS, its substrates (DAPA and ATP), the coupling enzymes (PK and LDH), phosphoenolpyruvate (PEP), and NADH.

    • The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • To determine the Ki, the assay is performed with varying concentrations of the inhibitor and the substrate (DAPA).

    • The data is fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) to calculate the Ki value.

Conclusion and Future Directions

The identification of nanomolar binders and micromolar inhibitors of MtDTBS represents a significant step forward in the development of novel anti-tubercular agents. The detailed structural and quantitative data provide a solid foundation for the further optimization of these compounds to improve their potency, selectivity, and pharmacokinetic properties. Future research should focus on advancing these lead compounds through the drug discovery pipeline, including assessing their efficacy in cellular and in vivo models of tuberculosis. The methodologies and insights presented in this guide serve as a valuable resource for researchers dedicated to combating this devastating disease.

References

An In-depth Technical Guide to MtDTBS-IN-1 and the Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin, an essential cofactor for key metabolic processes in Mycobacterium tuberculosis (Mtb), is synthesized de novo through a pathway that is absent in humans, making it an attractive target for novel anti-tubercular drug development. A crucial enzyme in this pathway is dethiobiotin synthetase (MtDTBS), which catalyzes the penultimate step in biotin formation. This guide provides a comprehensive overview of the Mtb biotin biosynthesis pathway and focuses on a potent inhibitor of MtDTBS, likely designated internally as MtDTBS-IN-1. While the specific designation "this compound" is not found in publicly available literature, the evidence strongly suggests it refers to the highly potent tetrazole compound 7a identified by Schumann et al., a compound that represents a significant advancement in the development of MtDTBS inhibitors. This document details the mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to characterize this and related inhibitors.

The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

Mycobacterium tuberculosis relies on the de novo synthesis of biotin for its survival and virulence, particularly during the chronic phase of infection.[1] This pathway produces the essential cofactor for acetyl-CoA carboxylase, which is critical for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. The biosynthesis of biotin in Mtb can be broadly divided into four stages, starting from pimeloyl-CoA and culminating in the formation of biotin. The enzyme dethiobiotin synthetase (MtDTBS), encoded by the bioD gene, plays a pivotal role in this pathway by catalyzing the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin (DTB).[2]

Biotin_Biosynthesis_Pathway cluster_pimelate Pimelate Synthesis cluster_biotin_ring Biotin Ring Assembly cluster_inhibition Pimeloyl-ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB MtDTBS (BioD) Biotin Biotin DTB->Biotin BioB MtDTBS_IN_1 This compound (Compound 7a) MtDTBS_IN_1->DAPA Inhibits conversion to DTB

Figure 1: The late stages of the biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of this compound (Compound 7a) on the MtDTBS-catalyzed conversion of DAPA to DTB.

This compound: A Potent Inhibitor of Dethiobiotin Synthase

While a compound explicitly named "this compound" is not documented in peer-reviewed literature, the most potent and well-characterized inhibitor of MtDTBS to date is a tetrazole-containing compound designated 7a .[3] This compound was developed through a structure-guided optimization of an initial hit, cyclopentylacetic acid, which was identified via in silico screening.[3] Compound 7a exhibits nanomolar binding affinity and potent inhibition of MtDTBS, making it a promising lead candidate for tuberculosis drug development.[3]

Mechanism of Action

This compound (Compound 7a) acts as a competitive inhibitor of MtDTBS. X-ray crystallography has shown that it binds within the DAPA substrate-binding pocket of the enzyme.[3] The cyclopentyl moiety of the inhibitor occupies a similar position to the corresponding part of the natural substrate, DAPA. The optimization of the initial hit by adding an acidic group at the para-position of an aromatic ring and further modification to a tetrazole resulted in a significant increase in binding affinity, likely due to enhanced interactions with key residues within the active site.[3]

Mechanism_of_Action cluster_enzyme MtDTBS Active Site DAPA_pocket DAPA-binding Pocket ATP_pocket ATP-binding Pocket DAPA DAPA (Substrate) DAPA->DAPA_pocket Binds ATP ATP ATP->ATP_pocket Binds MtDTBS_IN_1 This compound (Compound 7a) MtDTBS_IN_1->DAPA_pocket Competitively Binds

Figure 2: A logical diagram illustrating the competitive inhibition of MtDTBS by this compound (Compound 7a), which binds to the DAPA substrate pocket.

Quantitative Data

The development of MtDTBS inhibitors has progressed from millimolar affinity hits to nanomolar binders. The following tables summarize the quantitative data for the initial hit, cyclopentylacetic acid, and its optimized derivatives, including the potent inhibitor, compound 7a (likely this compound).[3]

Table 1: Binding Affinity of MtDTBS Inhibitors Determined by Surface Plasmon Resonance (SPR)

CompoundKD (Dissociation Constant)
Cyclopentylacetic acid (2)3.4 ± 0.4 mM
Compound 4c19 ± 5 µM
Compound 4d17 ± 1 µM
Compound 7a (this compound) 57 ± 5 nM

Table 2: Enzymatic Inhibition of MtDTBS

CompoundKi (Inhibition Constant)
Compound 7a (this compound) 5 ± 1 µM

Experimental Protocols

The characterization of MtDTBS inhibitors involves a series of biophysical and biochemical assays. The following are detailed protocols based on the methodologies described in the primary literature.[3]

Protein Expression and Purification of MtDTBS
  • Gene Expression: The bioD gene encoding MtDTBS is cloned into an expression vector (e.g., pET) with a cleavable N-terminal His-tag. The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of LB broth.

  • Induction: The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 5% glycerol), and lysed by sonication on ice.

  • Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer, and the His-tagged MtDTBS is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • His-Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer. The cleaved protein is then passed through the Ni-NTA column again to remove the uncleaved protein and the protease.

  • Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column to obtain highly pure and homogenous MtDTBS.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Instrument and Chip: A Biacore instrument is used with a CM5 sensor chip.

  • Immobilization: MtDTBS is immobilized on the sensor chip surface using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). MtDTBS is then injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling. The remaining active sites are blocked with ethanolamine.

  • Binding Analysis: The compounds are serially diluted in running buffer (e.g., HBS-EP buffer). Each concentration is injected over the immobilized MtDTBS surface at a constant flow rate.

  • Data Collection: The association and dissociation of the compound are monitored in real-time as a change in resonance units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme Inhibition Assay
  • Reaction Mixture: The assay is performed in a buffer such as 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, and 50 mM NaHCO3.

  • Enzyme and Inhibitor Incubation: MtDTBS is pre-incubated with varying concentrations of the inhibitor (e.g., compound 7a) for a defined period at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, DAPA and ATP.

  • Reaction Monitoring: The reaction progress is monitored by quantifying the production of ADP, a product of the reaction. This can be done using a coupled enzyme assay, such as the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).

X-ray Crystallography for Structural Studies
  • Crystallization: Purified MtDTBS is concentrated to approximately 10 mg/mL. The protein is mixed with the inhibitor and incubated on ice. Crystallization is performed using the sitting-drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution (e.g., containing PEG 3350 and a suitable buffer).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined structure of MtDTBS as a search model.

  • Refinement: The model is refined against the diffraction data, and the inhibitor is built into the electron density map.

Experimental_Workflow cluster_protein_production Protein Production cluster_characterization Inhibitor Characterization cluster_screening Initial Discovery Expression Gene Expression in E. coli Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification SPR Surface Plasmon Resonance (Binding Affinity - KD) Purification->SPR Enzyme_Assay Enzyme Inhibition Assay (Inhibition Constant - Ki) Purification->Enzyme_Assay Crystallography X-ray Crystallography (Binding Mode) Purification->Crystallography In_Silico In Silico Screening In_Silico->SPR

Figure 3: A workflow diagram illustrating the key experimental stages for the discovery and characterization of MtDTBS inhibitors.

Conclusion

The biotin biosynthesis pathway remains a critical and validated target for the development of new anti-tuberculosis therapeutics. The identification and optimization of inhibitors targeting MtDTBS, such as the potent tetrazole compound 7a (likely designated as this compound), represent a significant step forward in this endeavor. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to combat Mycobacterium tuberculosis. Further development of these inhibitors could lead to novel drugs that are effective against both drug-susceptible and drug-resistant strains of tuberculosis.

References

Methodological & Application

Application Notes and Protocols for MtDTBS-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] The biotin biosynthesis pathway is essential for the survival of M. tuberculosis and is absent in humans, making its enzymes attractive targets for novel antitubercular agents.[2][3][4] Dethiobiotin synthase (MtDTBS) is a key enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin.[5][6][7]

MtDTBS-IN-1 is a novel, potent, and selective small molecule inhibitor of MtDTBS. These application notes provide detailed protocols for the biochemical characterization of this compound, including the determination of its inhibitory potency and binding affinity using fluorescence polarization and surface plasmon resonance, respectively.

Mechanism of Action

This compound is designed to be a competitive inhibitor that binds to the DAPA pocket of MtDTBS, preventing the natural substrate from binding and thereby halting the biotin synthesis pathway. This disruption of an essential metabolic process leads to the inhibition of bacterial growth.

Biotin Biosynthesis Pathway and Inhibition by this compound

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis in M. tuberculosis cluster_inhibition Inhibition Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA bioF DAPA 7,8-Diaminopelargonic Acid (DAPA) KAPA->DAPA bioA DTB Dethiobiotin DAPA->DTB MtDTBS (bioD) MtDTBS_target MtDTBS Enzyme Biotin Biotin DTB->Biotin bioB Inhibitor This compound Inhibitor->MtDTBS_target

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on the MtDTBS enzyme.

Experimental Protocols

Fluorescence Polarization (FP)-Based Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MtDTBS. It relies on the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the enzyme.

Materials:

  • Recombinant MtDTBS enzyme

  • Fluorescently labeled tracer (e.g., a fluorescent analog of a known MtDTBS ligand)

  • 7,8-diaminopelargonic acid (DAPA)

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • This compound (and other test compounds) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of MtDTBS enzyme and 2X fluorescent tracer in assay buffer.

    • Prepare a 2X solution of substrates (DAPA and ATP) in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X enzyme/tracer solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)-Based Binding Affinity Assay

This label-free assay measures the direct binding of this compound to the MtDTBS enzyme, allowing for the determination of the dissociation constant (Kᴅ).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant MtDTBS enzyme

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound dissolved in running buffer with a low percentage of DMSO (e.g., <5%)

Protocol:

  • Enzyme Immobilization:

    • Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the MtDTBS enzyme (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized enzyme surface and a reference flow cell (without enzyme).

    • Monitor the binding response (in Resonance Units, RU) over time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the concentration of this compound.

    • Determine the dissociation constant (Kᴅ) by fitting the data to a 1:1 binding model.

Experimental Workflow

Experimental_Workflow cluster_workflow Biochemical Characterization of this compound start Start: this compound Compound fp_assay Fluorescence Polarization (FP) Enzyme Inhibition Assay start->fp_assay spr_assay Surface Plasmon Resonance (SPR) Binding Affinity Assay start->spr_assay ic50_calc Calculate IC₅₀ fp_assay->ic50_calc kd_calc Calculate Kᴅ spr_assay->kd_calc data_summary Summarize Quantitative Data ic50_calc->data_summary kd_calc->data_summary end End: Characterized Inhibitor data_summary->end

Caption: Workflow for the biochemical characterization of this compound.

Data Presentation

The following tables present hypothetical data for this compound compared to other known inhibitors of MtDTBS.

Table 1: Inhibitory Potency of MtDTBS Inhibitors

CompoundIC₅₀ (µM)Assay Method
This compound 2.5 ± 0.3 FP-Based Inhibition
Compound A15.2 ± 1.8FP-Based Inhibition
Compound B5.8 ± 0.7FP-Based Inhibition
Cyclopentylacetic acid3400 ± 400[5][6][7]Varies
Tetrazole 7a5 ± 1[5][6][7]Varies

Table 2: Binding Affinity of MtDTBS Inhibitors

CompoundKᴅ (µM)Assay Method
This compound 0.8 ± 0.1 Surface Plasmon Resonance
Compound A8.3 ± 1.1Surface Plasmon Resonance
Compound B2.1 ± 0.4Surface Plasmon Resonance
Cyclopentylacetic acid3400 ± 400[5][6][7]Varies
Tetrazole 7a0.057 ± 0.005[5][6][7]Varies

Conclusion

These application notes provide a comprehensive guide for the biochemical evaluation of this compound. The detailed protocols for fluorescence polarization and surface plasmon resonance assays will enable researchers to accurately determine the inhibitory potency and binding affinity of this and other novel inhibitors targeting MtDTBS. The structured data presentation and clear workflows are designed to facilitate efficient and reproducible research in the development of new antitubercular therapeutics.

References

Unveiling a Novel Therapeutic Avenue: Protocol for MtDTBS-IN-1 Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. Dethiobiotin synthase (DTBS), an essential enzyme in the biotin biosynthesis pathway of Mtb, represents a promising target for the development of new anti-tubercular agents. This application note provides a detailed protocol for an in vitro enzyme inhibition assay of MtDTBS, focusing on the inhibitor MtDTBS-IN-1. It includes a comprehensive methodology, data presentation in a structured format, and visualizations of the biotin biosynthesis pathway and the experimental workflow to guide researchers in the screening and characterization of potential MtDTBS inhibitors.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique biotin biosynthesis pathway that is absent in humans, making the enzymes in this pathway attractive targets for selective drug development.[1] Dethiobiotin synthase (MtDTBS) catalyzes the penultimate step in this pathway, the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin (DTB).[2][3] The inhibition of MtDTBS is expected to disrupt the supply of biotin, a vital cofactor for several metabolic processes, ultimately leading to bacterial cell death.[1] This document outlines a robust and reproducible protocol for assessing the inhibitory potential of compounds, exemplified by this compound, against recombinant MtDTBS.

Biotin Biosynthesis Pathway in M. tuberculosis

The synthesis of biotin in M. tuberculosis is a multi-step enzymatic process. The pathway begins with pimeloyl-CoA and culminates in the synthesis of biotin. MtDTBS, the enzyme of focus, is encoded by the bioD gene.[4] The pathway is essential for the survival of the bacterium, particularly during infection.[1]

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-CoA->KAPA BioF (KAPA synthase) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin (DTB) DAPA->DTB MtDTBS (Dethiobiotin synthase) Biotin Biotin DTB->Biotin BioB (Biotin synthase) This compound This compound This compound->DAPA Inhibition

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of MtDTBS and its inhibition by this compound.

Quantitative Data of MtDTBS Inhibitors

Several compounds have been identified as inhibitors of MtDTBS. The inhibitory potency is typically quantified by the dissociation constant (KD) or the inhibitory constant (Ki). A lower value indicates a more potent inhibitor.

CompoundKD (nM)Ki (µM)Reference
Tetrazole 7a57 ± 55 ± 1[5][6][7]
Cyclopentylacetic acid3,400,000 ± 400,000-[5][7]
Compound 4c19,000 ± 5,000-[5][6]
Compound 4d17,000 ± 1,000-[5][6]

Experimental Protocol: this compound Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium-throughput screening. It is a coupled-enzyme assay where the production of ADP by MtDTBS is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8][9]

Materials and Reagents
  • Recombinant M. tuberculosis Dethiobiotin Synthase (MtDTBS)

  • This compound (or other test inhibitors)

  • 7,8-diaminopelargonic acid (DAPA)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Assay Buffer and Reagent Solutions C Add Assay Buffer, PK, LDH, PEP, and NADH to Wells A->C B Prepare Serial Dilutions of this compound D Add this compound or DMSO (Control) to Wells B->D C->D E Add MtDTBS Enzyme to Wells D->E F Incubate at Room Temperature E->F G Initiate Reaction by Adding DAPA and ATP F->G H Measure Absorbance at 340 nm (Kinetic Read) G->H I Calculate Rate of NADH Oxidation H->I J Determine Percent Inhibition and IC₅₀ I->J

Caption: The experimental workflow for the MtDTBS inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a 2X assay master mix containing pyruvate kinase (10 U/mL), lactate dehydrogenase (15 U/mL), phosphoenolpyruvate (2 mM), and NADH (0.4 mM) in the assay buffer.

    • Prepare stock solutions of DAPA (10 mM) and ATP (10 mM) in assay buffer.

    • Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the 2X assay master mix.

    • Add 2 µL of the serially diluted this compound or DMSO for the control wells.

    • Add 23 µL of a solution containing MtDTBS enzyme (final concentration, e.g., 50 nM) in assay buffer.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of a pre-mixed solution of DAPA and ATP (final concentrations, e.g., 100 µM DAPA and 200 µM ATP) to each well.

    • Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This application note provides a detailed and robust protocol for the in vitro inhibition assay of M. tuberculosis dethiobiotin synthase. The provided workflow, data presentation, and pathway visualization serve as a valuable resource for researchers and drug development professionals aiming to identify and characterize novel inhibitors of this essential mycobacterial enzyme. The development of potent and selective MtDTBS inhibitors holds significant promise for the future treatment of tuberculosis.

References

Application Notes and Protocols for MtDTBS Inhibitors in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the identification and optimization of inhibitors targeting Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS), a critical enzyme in the biotin biosynthesis pathway, utilizing a fragment-based drug design (FBDD) approach. The protocols detailed below are based on the successful discovery of potent MtDTBS inhibitors, offering a valuable starting point for the development of novel anti-tuberculosis therapeutics.

Introduction to Fragment-Based Drug Design and MtDTBS

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target.[1][2][3][4] These initial hits are then optimized and grown into more potent lead compounds. This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of achieving drug-like properties.[1][2]

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge, exacerbated by the rise of multidrug-resistant strains.[5][6] This necessitates the discovery of novel drugs with new mechanisms of action.[6] The biotin biosynthesis pathway is essential for the survival of Mtb, and the enzymes in this pathway are absent in humans, making them attractive targets for selective inhibitors.[7][8] Dethiobiotin Synthase (MtDTBS) is a crucial enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin.[8][9][10][11]

This document outlines the application of FBDD to identify and optimize inhibitors of MtDTBS, providing detailed protocols for key experimental procedures.

Quantitative Data for MtDTBS Inhibitors

The following table summarizes the binding affinities (KD) and inhibitory constants (Ki) for key inhibitors of MtDTBS identified through an FBDD campaign. The progression from an initial millimolar fragment hit to a nanomolar lead compound demonstrates the power of this approach.

Compound IDChemical ScaffoldBinding Affinity (KD)Inhibitory Constant (Ki)
2 Cyclopentylacetic acid3.4 ± 0.4 mMNot Reported
4c Phenylacetic acid derivative19 ± 5 µMNot Reported
4d Phenylacetic acid derivative17 ± 1 µMNot Reported
7a Tetrazole derivative57 ± 5 nM5 ± 1 µM

Data sourced from Schumann et al., ACS Chemical Biology, 2021.[9][10][11]

Signaling Pathway and Experimental Workflows

Biotin Biosynthesis Pathway in M. tuberculosis

The diagram below illustrates the role of Dethiobiotin Synthase (MtDTBS) within the essential biotin biosynthesis pathway of Mycobacterium tuberculosis.

Biotin_Biosynthesis_Pathway KAPA KAPA DAPAS DAPAS KAPA->DAPAS DAPA 7,8-diaminopelargonic acid (DAPA) DTBS MtDTBS DAPA->DTBS DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin DAPAS->DAPA DTBS->DTB BioB->Biotin

Caption: Role of MtDTBS in the M. tuberculosis biotin synthesis pathway.

Fragment-Based Drug Design Workflow for MtDTBS Inhibitors

This diagram outlines the systematic process of identifying and optimizing inhibitors of MtDTBS using a fragment-based approach.

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Hit Validation & Structural Analysis cluster_2 Lead Optimization in_silico In Silico Screening biophysical_screening Biophysical Screening (SPR) in_silico->biophysical_screening fragment_library Fragment Library fragment_library->biophysical_screening hit_id Initial Hit Identification (e.g., Compound 2, KD = 3.4 mM) biophysical_screening->hit_id crystallography X-ray Crystallography hit_id->crystallography binding_mode Determine Binding Mode crystallography->binding_mode synthesis Structure-Guided Synthesis binding_mode->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar sar->synthesis inhibition_assay Enzyme Inhibition Assay sar->inhibition_assay lead_compound Optimized Lead (e.g., Compound 7a, KD = 57 nM) inhibition_assay->lead_compound

Caption: Workflow for FBDD of MtDTBS inhibitors.

Experimental Protocols

In Silico Fragment Screening

Objective: To computationally identify potential fragment binders to the DAPA binding pocket of MtDTBS from a virtual fragment library.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of MtDTBS (e.g., from the Protein Data Bank).

    • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

    • Define the binding site based on the known location of the DAPA substrate.[9][10][11]

  • Fragment Library Preparation:

    • Compile a virtual library of fragments, typically with molecular weights under 300 Da, adhering to the "Rule of Three".[2][3]

    • Generate 3D conformers for each fragment and assign appropriate atom types and charges.

  • Molecular Docking:

    • Utilize a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock each fragment into the defined binding pocket of MtDTBS.

    • Score and rank the fragments based on their predicted binding affinity and favorable interactions with key residues in the active site.

  • Hit Selection:

    • Visually inspect the top-ranked fragments to assess the quality of their binding poses and interactions.

    • Select a diverse set of promising fragments for experimental validation.

X-ray Crystallography for Hit Validation

Objective: To determine the three-dimensional structure of MtDTBS in complex with a fragment hit to confirm binding and elucidate the binding mode.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant MtDTBS in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Crystallization:

    • Screen for crystallization conditions for apo-MtDTBS using commercially available or custom-made screens.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer apo-MtDTBS crystals to a solution containing a high concentration of the fragment and allow it to diffuse into the crystal.

    • Co-crystallization: Set up crystallization trials with the purified MtDTBS pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the apo-MtDTBS structure as a search model.

    • Build and refine the model of the MtDTBS-fragment complex, paying close attention to the electron density for the bound fragment.[9][10][11]

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (KD) of fragments and optimized compounds to MtDTBS.

Methodology:

  • Chip Preparation:

    • Immobilize purified MtDTBS onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of the compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor and reference flow cells.

    • Monitor the change in response units (RU) over time, which is proportional to the mass bound to the chip surface.

    • Include a dissociation phase where only running buffer is flowed over the chip.

  • Data Analysis:

    • Subtract the reference channel signal from the experimental channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzyme Inhibition Assay (Coupled-Enzyme Assay)

Objective: To determine the inhibitory activity (Ki) of compounds against MtDTBS.

Methodology:

  • Assay Principle: The activity of MtDTBS is monitored by coupling the production of ADP to the pyruvate kinase/lactate dehydrogenase (PK/LDH) system. The oxidation of NADH to NAD+ by LDH is measured by the decrease in absorbance at 340 nm.[8]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM NaHCO3, 5 mM MgCl2.

    • Enzymes: MtDTBS, PK, LDH.

    • Substrates: DAPA, ATP, phosphoenolpyruvate (PEP), NADH.

    • Inhibitor: Test compound dissolved in DMSO.

  • Assay Protocol:

    • In a 96-well UV-transparent plate, add the assay buffer, substrates (DAPA, ATP, PEP, NADH), and coupling enzymes (PK, LDH).

    • Add the test compound at various concentrations (typically a 10-point dilution series). Include a DMSO-only control.

    • Initiate the reaction by adding a pre-determined concentration of MtDTBS.

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration of the substrate ATP and its Km value.[8]

References

Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) Analysis of MtDTBS-IN-1 Binding to Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and drug discovery.

Introduction:

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Dethiobiotin synthase (MtDTBS) is a crucial enzyme in the biotin biosynthesis pathway of Mtb, making it an attractive target for the development of new anti-tuberculosis drugs.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions between a ligand and a macromolecule.[4][5][6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[4][7][8]

This document provides detailed application notes and protocols for characterizing the binding of a novel inhibitor, MtDTBS-IN-1, to the MtDTBS enzyme using Isothermal Titration Calorimetry.

Data Presentation: Thermodynamic Binding Profile of this compound

The interaction between this compound and MtDTBS was characterized by ITC at 25°C. The following table summarizes the thermodynamic parameters obtained from the binding isotherm. The data indicates a high-affinity interaction driven by favorable enthalpic and entropic contributions.

ParameterValueUnit
Dissociation Constant (K D )57 ± 5nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-8.7cal/mol·K
Stoichiometry (n)1.1 ± 0.1

Note: The data presented here is representative for a potent inhibitor of MtDTBS and serves as an example for the type of results expected from the following protocols. A potent binder and inhibitor of MtDTBS, tetrazole 7a, has been reported with a K D of 57 ± 5 nM.[2][3]

Experimental Protocols

Materials and Reagents
  • Protein: Recombinant M. tuberculosis Dethiobiotin Synthase (MtDTBS), purified to >95% homogeneity.

  • Inhibitor: this compound (structure and synthesis to be detailed elsewhere).

  • Buffer: 50 mM HEPES, 150 mM NaCl, 5% (v/v) DMSO, pH 7.5.

  • Other: Deionized water, dialysis tubing (MWCO appropriate for MtDTBS), 0.22 µm syringe filters.

Sample Preparation

Accurate sample preparation is critical for obtaining high-quality ITC data.[7][9]

  • Protein Dialysis:

    • Dialyze the purified MtDTBS protein extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.5) at 4°C. Perform at least two buffer changes over a 24-hour period. This ensures that the protein solution and the ligand solution are in identical buffer compositions, which is crucial to minimize heats of dilution.[10]

    • After dialysis, determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient for MtDTBS).

    • Filter the protein solution through a 0.22 µm syringe filter to remove any aggregates.[7]

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the this compound stock solution to the desired final concentration using the final dialysis buffer from the protein preparation. This ensures precise buffer matching between the syringe and the cell.[10]

    • The final DMSO concentration in both the protein and inhibitor solutions must be identical.[8]

  • Degassing:

    • Thoroughly degas both the protein and inhibitor solutions immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cells.[7] This can be done using the built-in degassing station of the ITC instrument or by vacuum centrifugation.

Isothermal Titration Calorimetry (ITC) Experiment

The following protocol is designed for a standard automated ITC instrument.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Set the reference power to a level appropriate for the instrument (e.g., 10 µcal/sec).

  • Sample Loading:

    • Rinse the sample cell and syringe thoroughly with the ITC buffer.

    • Load the sample cell with the MtDTBS protein solution (typically at a concentration of 5-10 µM).

    • Load the injection syringe with the this compound solution (typically at a concentration of 50-100 µM, which is 10-20 times the protein concentration).[7]

  • Titration Parameters:

    • Set the initial delay to 60 seconds to allow for thermal equilibration.

    • Configure the injection parameters:

      • Number of injections: 19

      • Volume per injection: 2 µL

      • Spacing between injections: 150 seconds

    • Perform a small initial injection (e.g., 0.4 µL) that will be discarded during data analysis to remove any air bubbles or diffusion from the syringe tip.

  • Data Acquisition:

    • Start the titration run. The instrument will automatically inject the inhibitor into the protein solution and record the heat changes.

    • After the run is complete, perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data.

Data Analysis
  • Integration of Raw Data:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change (µcal) for each injection.

    • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of inhibitor to protein.

  • Model Fitting:

    • Subtract the heat of dilution from the integrated data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.

    • The fitting will yield the thermodynamic parameters: K D , ΔH, and stoichiometry (n). The entropy (ΔS) is then calculated from the Gibbs free energy equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Visualizations

Biotin Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of MtDTBS and the inhibitory action of this compound.

Biotin_Pathway Pimeloyl_ACP Pimeloyl-ACP BioF BioF Pimeloyl_ACP->BioF KAPA KAPA BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) MtDTBS MtDTBS (BioD) DAPA->MtDTBS DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioF->KAPA KAPA synthase BioA->DAPA DAPA aminotransferase MtDTBS->DTB Dethiobiotin synthase BioB->Biotin Biotin synthase MtDTBS_IN_1 This compound MtDTBS_IN_1->MtDTBS Inhibition

Caption: Biotin biosynthesis pathway in Mtb and the inhibitory action of this compound.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The diagram below outlines the key steps in the ITC experimental workflow for analyzing the binding of this compound to MtDTBS.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Protein_Prep MtDTBS Protein Purification & Dialysis Degassing Degas Protein & Ligand Solutions Protein_Prep->Degassing Ligand_Prep This compound Solution Preparation in Dialysis Buffer Ligand_Prep->Degassing Loading Load MtDTBS into Sample Cell Load this compound into Syringe Degassing->Loading Titration Automated Titration Loading->Titration Data_Acquisition Record Heat Change Data Titration->Data_Acquisition Integration Integrate Raw Data Peaks Data_Acquisition->Integration Correction Subtract Heat of Dilution Integration->Correction Fitting Fit Isotherm to Binding Model Correction->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MtDTBS-IN-1 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MtDTBS-IN-1 in in vitro assays. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal solubility, it is recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: We recommend preparing a stock solution at a concentration of 10 mM in 100% DMSO. Higher concentrations may be possible but increase the risk of precipitation upon storage or dilution.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can diminish compound solubility and stability.[3]

Q4: I observed precipitation when diluting my this compound stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this. Key strategies include vortexing during dilution, pre-warming the aqueous buffer, and reducing the final concentration of the compound in the assay.

Troubleshooting Guide

Issue 1: Precipitation Observed in Cell Culture Media

Q: I've added this compound to my cell culture medium, and now I see a precipitate. What could be the cause and how can I fix it?

A: Precipitation in cell culture media can arise from several factors, including the compound's low aqueous solubility and interactions with media components.[4]

  • Potential Cause 1: Poor Aqueous Solubility. this compound is a hydrophobic molecule, and its solubility can decrease significantly when transferred from DMSO to an aqueous environment like cell culture media.

    • Solution:

      • Reduce Final Concentration: Determine the lowest effective concentration for your experiment to stay within the solubility limit in the final medium.

      • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the DMSO concentration.

      • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.

  • Potential Cause 2: High DMSO Concentration. The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent toxicity and to reduce the chances of precipitation.

    • Solution: Adjust your dilution scheme to ensure the final DMSO concentration is as low as possible, ideally 0.1% or less.

  • Potential Cause 3: Interaction with Media Components. Salts, proteins, and other components in the culture medium can sometimes interact with the compound, leading to precipitation.[5]

    • Solution:

      • Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound.[6]

      • Mix Thoroughly: Add the diluted compound dropwise to the pre-warmed medium while gently swirling.[6]

Issue 2: Inconsistent Assay Results

Q: My in vitro assay results with this compound are not reproducible. Could this be related to solubility?

A: Yes, inconsistent results are often linked to issues with compound solubility and stability.[3]

  • Potential Cause 1: Compound Precipitation. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended.

    • Solution: Visually inspect your assay plates under a microscope for any signs of precipitation before and after adding cells. Refer to the solutions for "Precipitation Observed in Cell Culture Media" above.

  • Potential Cause 2: Stock Solution Instability. Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation of the compound.[3]

    • Solution: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data should be used as a guideline for preparing stock solutions.

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLRecommended for primary stock solutions.
Ethanol~5 mg/mLCan be used for intermediate dilutions.
Methanol~2 mg/mLLower solubility compared to Ethanol.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mLVery low aqueous solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Assume a molecular weight of 450 g/mol for calculation purposes).

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Solubilize: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.

Protocol 2: Diluting this compound for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: If a large dilution is required, prepare an intermediate dilution of this compound in 100% DMSO or the appropriate cell culture medium.

  • Final Dilution: Pre-warm the final cell culture medium to 37°C. Add the required volume of the this compound intermediate dilution dropwise to the pre-warmed medium while gently vortexing or swirling. Ensure the final DMSO concentration is below 0.5%.

  • Immediate Use: Use the freshly prepared medium containing this compound immediately to prevent precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute Stock into Buffer thaw->dilute prewarm Pre-warm Aqueous Buffer/Medium prewarm->dilute add_to_assay Add to In Vitro Assay dilute->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

biotin_pathway DAPA 7,8-Diaminopelargonic acid (DAPA) MtDTBS MtDTBS Enzyme DAPA->MtDTBS ATP ATP ATP->MtDTBS DTB Dethiobiotin (DTB) ADP_Pi ADP + Pi MtDTBS->DTB MtDTBS->ADP_Pi Inhibitor This compound Inhibitor->MtDTBS Inhibition

Caption: Inhibition of the MtDTBS enzyme in the biotin synthesis pathway.

troubleshooting_workflow start Precipitation Observed? check_dmso Final DMSO > 0.5%? start->check_dmso Yes check_conc High Compound Conc.? check_dmso->check_conc No sol_dmso Decrease final DMSO conc. check_dmso->sol_dmso Yes check_temp Buffer at 37°C? check_conc->check_temp No sol_conc Lower compound conc. check_conc->sol_conc Yes sol_temp Pre-warm buffer before adding compound check_temp->sol_temp No sol_mix Add compound dropwise while mixing check_temp->sol_mix Yes end Problem Solved sol_dmso->end sol_conc->end sol_temp->end sol_mix->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting MtDTBS Inhibition Assays with MtDTBS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MtDTBS-IN-1 in Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is MtDTBS and why is it a drug target?

Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS) is a critical enzyme in the biotin biosynthesis pathway of M. tuberculosis, the causative agent of tuberculosis.[1][2][3][4] Biotin is an essential cofactor for enzymes involved in key metabolic processes, including fatty acid biosynthesis.[1] Inhibiting MtDTBS disrupts this pathway, making it a promising target for the development of new anti-tuberculosis drugs.[1][2][3][4]

Q2: I am not seeing any inhibition of MtDTBS with this compound. What are the possible causes?

There are several potential reasons for a lack of inhibition. These can be broadly categorized into issues with the inhibitor, the enzyme, or the assay conditions.

  • Inhibitor Issues:

    • Degradation: Ensure this compound is stored correctly and has not expired.

    • Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration. Consider dissolving it in a small amount of an appropriate solvent like DMSO before diluting it in the assay buffer.[5]

    • Incorrect Concentration: Double-check all calculations and dilutions for the inhibitor stock and working solutions.

  • Enzyme Issues:

    • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It's recommended to use freshly prepared or properly stored enzyme aliquots.[5][6]

    • Incorrect Enzyme Concentration: An excessively high enzyme concentration can make it difficult to observe inhibition.[5]

  • Assay Condition Issues:

    • Incorrect Buffer or pH: Enzymes are sensitive to pH and buffer composition. Use the optimal buffer and pH for MtDTBS activity.[5][6]

    • Sub-optimal Temperature: Ensure the assay is performed at the recommended temperature for MtDTBS.[5][6]

    • Contaminants: Certain substances can interfere with the assay. For example, EDTA, ascorbic acid, SDS, and sodium azide can disrupt enzymatic reactions.[7]

Q3: My IC50 value for this compound is significantly different from the expected value. What could be the reason?

Variations in IC50 values can arise from several factors:

  • Assay Type: Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values.[8]

  • Experimental Conditions: Minor variations in enzyme concentration, substrate concentration, incubation time, and buffer composition can influence the calculated IC50.[9]

  • Data Analysis: The method used for data fitting and IC50 calculation can affect the result. Ensure you are using an appropriate non-linear regression model.[10][11]

  • Tight-Binding Inhibition: If the inhibitor binds very tightly to the enzyme, the IC50 can be dependent on the enzyme concentration.[9]

Q4: I am observing inconsistent results between replicates in my MtDTBS inhibition assay. What are the common causes of poor reproducibility?

Inconsistent results are often due to technical errors during the assay setup:[6]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[7]

  • Improper Mixing: Ensure all components in the wells are thoroughly mixed.[12]

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the reagents and affect the reaction rate.[6]

  • Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity.[6]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in MtDTBS Biochemical Assays
Problem Possible Cause Recommended Solution
No or Low Signal in Control Wells (No Inhibitor) Inactive enzymeUse a fresh aliquot of enzyme; verify enzyme activity with a positive control.[5]
Incorrect assay buffer or pHPrepare fresh buffer and confirm the pH.[5][6]
Omission of a necessary reagent (e.g., substrate, cofactor)Carefully review the protocol and ensure all components are added.[7]
Incorrect wavelength readingCheck the instrument settings and use the correct wavelength for detection.[6][7]
High Background Signal in "No Enzyme" Control Substrate instability or non-enzymatic degradationRun a control with substrate alone to assess background signal.
Contaminated reagentsUse fresh, high-quality reagents.
Inconsistent Replicates Pipetting errorsUse calibrated pipettes and proper pipetting techniques.[7]
Inadequate mixingGently tap the plate or use a plate shaker to ensure thorough mixing.[12]
Plate edge effectsAvoid using the outermost wells or fill them with buffer to minimize evaporation.[6]
IC50 Higher than Expected Inhibitor degradation or precipitationPrepare fresh inhibitor solutions; check for solubility issues.[5]
High enzyme concentrationTitrate the enzyme to determine the optimal concentration for the assay.[9]
Incorrect substrate concentrationEnsure the substrate concentration is appropriate for the assay (often at or near the Km).[9]
IC50 Lower than Expected Incorrect inhibitor concentration (too high)Verify the concentration of the inhibitor stock solution.
Errors in data analysisDouble-check calculations and curve fitting.[10]
Table 2: Potency of Known MtDTBS Binders and Inhibitors (for reference)
Compound Binding Affinity (KD) Inhibitory Potency (Ki)
Cyclopentylacetic acid 23.4 ± 0.4 mMNot reported
Compound 4c19 ± 5 µMNot reported
Compound 4d17 ± 1 µMNot reported
Tetrazole 7a57 ± 5 nM5 ± 1 µM

Data from Schumann et al., 2021.[2][3][4]

Experimental Protocols

Protocol 1: MtDTBS Biochemical Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against MtDTBS.

  • Reagent Preparation:

    • Prepare the assay buffer with the optimal pH for MtDTBS activity.[5]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of MtDTBS enzyme and its substrates (e.g., 7,8-diaminopelargonic acid (DAPA) and ATP) in the assay buffer.[1]

  • Assay Procedure:

    • Add a defined volume of the MtDTBS enzyme solution to the wells of a microplate.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at the assay temperature.[5]

    • Initiate the reaction by adding the substrate mixture to all wells.[5]

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.[5]

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.[10]

Protocol 2: M. tuberculosis Whole-Cell Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of whole M. tuberculosis cells.

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv to the mid-log phase in an appropriate culture medium (e.g., Middlebrook 7H9).[13]

  • Assay Setup:

    • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

    • Add the M. tuberculosis culture, diluted to a specific optical density, to each well.

    • Include positive (e.g., rifampicin) and negative (vehicle control) controls.[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 7 days).

    • Assess bacterial growth by measuring optical density or by using a viability indicator such as resazurin.[14]

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis in M. tuberculosis KAPA KAPA DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB MtDTBS Biotin Biotin DTB->Biotin BioB Inhibitor This compound MtDTBS MtDTBS Inhibitor->MtDTBS Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Set Up Assay Plate (Enzyme + Inhibitor Pre-incubation) reagent_prep->assay_setup reaction_start Initiate Reaction (Add Substrate) assay_setup->reaction_start data_acq Monitor Reaction (e.g., Absorbance Reading) reaction_start->data_acq data_analysis Analyze Data (Calculate IC50) data_acq->data_analysis end End data_analysis->end Troubleshooting_Tree start Unexpected Assay Results check_controls Are controls (positive/negative) working as expected? start->check_controls check_reagents Check Reagent Quality - Enzyme activity - Inhibitor integrity - Buffer pH check_controls->check_reagents No check_procedure Review Assay Protocol - Correct concentrations? - Correct incubation times? - Correct instrument settings? check_controls->check_procedure Yes check_technique Evaluate Technique - Pipetting accuracy - Proper mixing - Plate effects check_procedure->check_technique Protocol is correct

References

Technical Support Center: Refining MtDTBS-IN-1 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "MtDTBS-IN-1" does not correspond to a publicly documented inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS). This guide provides a general framework and best practices for determining the optimal concentration of a novel, user-supplied inhibitor targeting MtDTBS for in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is MtDTBS and why is it a target for tuberculosis drug development?

A1: MtDTBS, or Mycobacterium tuberculosis Dethiobiotin Synthase, is a crucial enzyme in the biotin biosynthesis pathway of the tuberculosis-causing bacterium.[1][2][3][4] Biotin is an essential cofactor for processes like fatty acid synthesis, which are vital for the survival and growth of M. tuberculosis.[1][4] Since humans do not synthesize their own biotin and instead obtain it from their diet, the biotin synthesis pathway is an attractive target for developing new anti-tuberculosis drugs.[1][3]

Q2: I have a new inhibitor, "this compound". How do I determine the starting concentration for my cell culture experiments?

A2: If you have in vitro enzymatic assay data for your inhibitor, such as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant), a common starting point for cell-based assays is to use a concentration 5 to 10 times higher than these values.[5] If such data is unavailable, it is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the inhibitor's potency.

Q3: What is the difference between an IC₅₀ and a Minimum Inhibitory Concentration (MIC)?

A3: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of a specific enzyme or a biological process by 50%. It is a measure of the inhibitor's potency. The Minimum Inhibitory Concentration (MIC), on the other hand, is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] In the context of this compound, you would determine its IC₅₀ against the MtDTBS enzyme and its MIC against M. tuberculosis.

Q4: Why is it important to perform a cytotoxicity assay?

A4: A cytotoxicity assay is crucial to determine the concentration at which your inhibitor becomes toxic to mammalian cells.[8] This is important for establishing a therapeutic window, which is the range of concentrations where the inhibitor is effective against the target (in this case, M. tuberculosis) but shows minimal toxicity to the host cells. The MTT assay is a commonly used method for assessing cytotoxicity.[8][9][10]

Experimental Protocols and Data Presentation

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using the Resazurin Microtiter Assay (REMA)

This protocol outlines the steps to determine the MIC of your novel inhibitor against M. tuberculosis.

Methodology:

  • Preparation of M. tuberculosis Culture:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1 and then dilute it 1:20 in 7H9 broth.[11]

  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in 7H9 broth in a 96-well microplate to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the inhibitor dilutions.

    • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.[6][11]

  • Resazurin Addition and Reading:

    • After 7 days, add 30 µL of 0.01% resazurin solution to each well.[11]

    • Re-incubate the plate overnight.

    • A color change from blue (no growth) to pink (growth) indicates bacterial viability.[6]

    • The MIC is the lowest concentration of the inhibitor that prevents this color change.[6]

Data Presentation:

The results of the REMA can be summarized in a table.

This compound Concentration (µM)Well ColorGrowth (+/-)
100Blue-
50Blue-
25Blue-
12.5Pink+
6.25Pink+
3.125Pink+
1.56Pink+
0 (Control)Pink+
Broth OnlyBlue-

In this hypothetical example, the MIC of this compound is 25 µM.

Protocol 2: Assessing the Cytotoxicity of this compound on THP-1 Macrophages using the MTT Assay

This protocol details how to evaluate the toxicity of your inhibitor on a human macrophage cell line.

Methodology:

  • Cell Culture and Seeding:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different inhibitor concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the inhibitor, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10]

Data Presentation:

The cytotoxicity data can be presented in a table and used to calculate the CC₅₀ (50% cytotoxic concentration).

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
2000.15 ± 0.0215
1000.35 ± 0.0335
500.60 ± 0.0560
250.85 ± 0.0685
12.50.95 ± 0.0495
0 (Control)1.00 ± 0.05100

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. From this data, the CC₅₀ can be determined graphically.

Visualizations

Biotin Synthesis Pathway and MtDTBS Inhibition

Biotin_Synthesis_Pathway cluster_MtDTBS Target of Inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA KAPA Pimeloyl_CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB ADP + Pi ATP MtDTBS MtDTBS Biotin Biotin DTB->Biotin BioB MtDTBS_IN_1 This compound MtDTBS_IN_1->MtDTBS

Caption: Simplified biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibition of MtDTBS by this compound.

Experimental Workflow for Concentration Optimization

Experimental_Workflow start Start: Novel Inhibitor (this compound) dose_response Dose-Response Experiment (REMA for MIC) start->dose_response cytotoxicity Cytotoxicity Assay (MTT for CC₅₀) start->cytotoxicity data_analysis Data Analysis (Determine MIC and CC₅₀) dose_response->data_analysis cytotoxicity->data_analysis select_concentration Select Optimal Concentration (High Efficacy, Low Toxicity) data_analysis->select_concentration end Proceed with Further Experiments select_concentration->end

Caption: Workflow for determining the optimal concentration of a novel inhibitor.

Troubleshooting Guide

Q: In my REMA, all the wells, including the negative control, turned pink. What went wrong?

A: This indicates contamination of your culture medium or reagents.

  • Possible Cause: Bacterial or fungal contamination.

  • Solution: Ensure you are using strict aseptic techniques. Use fresh, sterile media and reagents. It is also advisable to regularly check your cell cultures for contamination.[13][14]

Q: The results of my MTT assay are not consistent between replicate wells. What could be the issue?

A: High variability in MTT assays can stem from several factors.

  • Possible Causes:

    • Incomplete solubilization of formazan crystals.[8]

    • Uneven cell seeding.

    • "Edge effects" in the 96-well plate where wells at the edge of the plate evaporate more quickly.

  • Solutions:

    • Ensure thorough mixing after adding the solubilization solution.

    • Be meticulous with your cell counting and seeding technique to ensure a uniform cell number in each well.

    • To mitigate edge effects, you can fill the perimeter wells with sterile water or PBS and not use them for experimental samples.[6]

Q: My inhibitor doesn't seem to be effective in the REMA even at high concentrations, but it worked in the enzymatic assay. Why?

A: There could be several reasons for this discrepancy.

  • Possible Causes:

    • Cell Permeability: The inhibitor may not be able to effectively penetrate the complex cell wall of M. tuberculosis.

    • Inhibitor Stability: The inhibitor might be unstable in the culture medium over the 7-day incubation period.

    • Efflux Pumps: The bacteria may be actively pumping the inhibitor out of the cell.

  • Solutions:

    • Consider structural modifications to the inhibitor to improve its permeability.

    • Test the stability of your compound in culture medium over time.

    • Investigate if your inhibitor is a substrate for known mycobacterial efflux pumps.

Q: I observed a color change in the MTT assay in wells containing only the inhibitor and media (no cells). What does this mean?

A: Some compounds can directly reduce MTT, leading to a false-positive signal.

  • Possible Cause: The chemical properties of your inhibitor may allow it to reduce the MTT reagent non-enzymatically.[15]

  • Solution: Always include a control with the inhibitor in the medium without cells.[15] If you observe a color change, you will need to subtract this background absorbance from your experimental wells or consider using an alternative viability assay that is not based on tetrazolium reduction.

References

Addressing resistance to MtDTBS-IN-1 in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtDTBS-IN-IN-1, a novel inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during in-vitro and in-vivo studies, with a focus on addressing potential resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MtDTBS-IN-1?

A1: this compound is a potent and selective inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS), an essential enzyme in the biotin biosynthesis pathway. Biotin is a vital cofactor for several carboxylases involved in fatty acid biosynthesis and other key metabolic processes in M. tuberculosis. By inhibiting MtDTBS, this compound effectively blocks the production of biotin, leading to bacterial cell death. This pathway is absent in humans, making it a promising selective target for anti-tuberculosis therapy.

Q2: What are the likely mechanisms of resistance to this compound?

A2: While specific resistance to this compound has not yet been extensively characterized, based on known mechanisms of drug resistance in M. tuberculosis, we can anticipate the following:

  • Target Modification: Spontaneous mutations in the bioA gene, which encodes for MtDTBS, could alter the drug-binding site, reducing the affinity of this compound.

  • Target Overexpression: Increased expression of the bioA gene could lead to higher intracellular concentrations of the MtDTBS enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Efflux Pumps: Upregulation of general or specific efflux pumps could actively transport this compound out of the bacterial cell, lowering its intracellular concentration.

  • Metabolic Bypass: Although less likely for an essential pathway, mutations that allow for the uptake and utilization of exogenous biotin or its precursors could potentially circumvent the inhibitory effect of this compound.

Q3: How can I determine if my M. tuberculosis strain has developed resistance to this compound?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. A significant increase in the MIC compared to the wild-type strain (e.g., H37Rv) suggests the development of resistance. Subsequent whole-genome sequencing (WGS) of the resistant isolate is recommended to identify potential mutations in the bioA gene or other loci associated with resistance.

Q4: What is the recommended starting concentration for in-vitro susceptibility testing?

A4: Based on pre-clinical data for similar biotin synthesis inhibitors, we recommend a starting concentration range of 0.01 µg/mL to 10 µg/mL for initial MIC determination in wild-type M. tuberculosis strains.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Problem 1: High variability in MIC assay results.
Possible Cause Troubleshooting Step
Inconsistent inoculum preparationEnsure the bacterial suspension is standardized to a 0.5 McFarland turbidity scale and then diluted appropriately to achieve the target inoculum of approximately 1 x 10^5 CFU/mL.
Clumping of M. tuberculosisVortex the bacterial suspension with glass beads to ensure a single-cell suspension before standardization and inoculation.
Instability of this compoundPrepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Contamination of culturesPerform sterility checks on your media and reagents. Visually inspect plates for any signs of contamination.
Problem 2: No resistant mutants obtained after in-vitro selection.
Possible Cause Troubleshooting Step
Sub-optimal drug concentration for selectionUse a range of this compound concentrations, typically 2x, 4x, and 8x the MIC of the parental strain, to ensure sufficient selective pressure.
Insufficient bacterial population sizeEnsure you are plating a large enough population of bacteria (e.g., 10^8 to 10^9 CFU) to increase the probability of selecting for spontaneous resistant mutants.
Instability of resistant phenotypePassage the putative resistant colonies on drug-free media and then re-test their MIC to confirm the stability of the resistance.
Problem 3: WGS analysis does not reveal mutations in the bioA gene of a phenotypically resistant strain.
Possible Cause Troubleshooting Step
Resistance is mediated by a non-target-based mechanismAnalyze the WGS data for mutations in genes encoding known efflux pumps or regulatory proteins that could affect the expression of bioA or efflux systems.
Large genomic deletions or insertionsEnsure your bioinformatics pipeline is capable of detecting large structural variations, not just single nucleotide polymorphisms (SNPs) and small indels.
HeteroresistanceThe resistant subpopulation may be too small to be detected by standard WGS. Consider deep sequencing or single-colony sequencing to identify minority variants.
Technical issues with WGS analysisVerify the quality of your sequencing data and the parameters used in your bioinformatics pipeline. Compare your results against a known reference genome.

Data Presentation

The following tables provide examples of quantitative data that can be generated during the characterization of this compound and potential resistant mutants.

Table 1: In-vitro Activity of Biotin Synthesis Inhibitors against M. tuberculosis H37Rv

Compound Target IC50 (µM) MIC (µg/mL) Selectivity Index (SI)
This compound (Example)MtDTBS (bioA)0.50.2>100
Compound A35[1]BioA88.1680-
Compound A65[1]BioA114.4220-
Bio-AMS (9)[2]BirA-1.56-
Damnacanthal (C22)[3]Unknown-13.07-

Table 2: MIC Profile of this compound Against Wild-Type and Resistant M. tuberculosis Mutants

Strain Relevant Genotype This compound MIC (µg/mL) Fold Change in MIC
H37Rv (Wild-Type)bioA wild-type0.2-
Resistant Mutant 1bioA (G132S)1.68
Resistant Mutant 2bioA (A201P)3.216
Resistant Mutant 3Upregulation of Rv1258c (efflux pump)0.84

Experimental Protocols

Protocol 1: In-vitro Selection of Spontaneous this compound Resistant Mutants
  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 5 mL of Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) at 37°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

    • Prepare serial dilutions of the culture and plate on drug-free Middlebrook 7H10 agar to determine the initial colony-forming units (CFU)/mL.

  • Selection of Resistant Mutants:

    • Concentrate the remaining culture by centrifugation and resuspend the pellet in a small volume of 7H9 broth.

    • Plate approximately 10^8 to 10^9 CFU onto Middlebrook 7H10 agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the parental H37Rv strain.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and Confirmation of Resistant Colonies:

    • Pick individual colonies that appear on the drug-containing plates.

    • Subculture each colony in 5 mL of 7H9 broth until mid-log phase.

    • Confirm the resistant phenotype by re-determining the MIC of this compound for each isolate using the broth microdilution method (Protocol 2).

    • Isolates with a confirmed increase in MIC should be stored at -80°C for further analysis.[4]

Protocol 2: Broth Microdilution MIC Assay
  • Preparation of Drug Plates:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth to achieve the desired final concentration range. Include a drug-free control well.

  • Inoculum Preparation:

    • Prepare a single-cell suspension of the M. tuberculosis strain to be tested in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:100 in 7H9 broth to obtain an inoculum of approximately 1 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the drug-containing microtiter plate.

    • Seal the plate and incubate at 37°C.

  • Reading and Interpretation:

    • After 7-14 days of incubation, add a resazurin-based indicator to each well and incubate for a further 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).[5][6][7][8]

Protocol 3: Whole-Genome Sequencing (WGS) and Analysis of Resistant Mutants
  • DNA Extraction:

    • Culture the confirmed resistant M. tuberculosis mutant and the parental wild-type strain in 10 mL of 7H9 broth.

    • Harvest the cells and extract genomic DNA using a suitable commercial kit, ensuring appropriate biosafety precautions.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol (e.g., Illumina).

    • Perform paired-end sequencing on a suitable platform to achieve at least 50x coverage.

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the quality-filtered reads to the M. tuberculosis H37Rv reference genome (NC_000962.3) using an aligner such as BWA-MEM.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.

    • Variant Annotation: Annotate the identified variants using a tool like SnpEff to predict their functional impact (e.g., missense, nonsense, frameshift) and the affected genes.

    • Comparative Genomics: Compare the annotated variants from the resistant mutant to those of the parental strain to identify mutations that have arisen during the selection process. Pay close attention to mutations in the bioA gene and genes related to efflux pumps and transcriptional regulators.[9][10][11][12][13]

Mandatory Visualizations

experimental_workflow cluster_selection In-vitro Selection cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Culture Mtb Culture Mtb Plate on Drug Media Plate on Drug Media Culture Mtb->Plate on Drug Media Isolate Colonies Isolate Colonies Plate on Drug Media->Isolate Colonies Confirm Resistance (MIC) Confirm Resistance (MIC) Isolate Colonies->Confirm Resistance (MIC) Genomic DNA Extraction Genomic DNA Extraction Confirm Resistance (MIC)->Genomic DNA Extraction WGS WGS Genomic DNA Extraction->WGS Bioinformatics Analysis Bioinformatics Analysis WGS->Bioinformatics Analysis Identify Mutations Identify Mutations Bioinformatics Analysis->Identify Mutations

Caption: Experimental workflow for the selection and characterization of this compound resistant mutants.

biotin_regulation cluster_pathway Biotin Biosynthesis Pathway cluster_regulation Transcriptional Regulation Pimeloyl-CoA Pimeloyl-CoA BioF BioF Pimeloyl-CoA->BioF KAPA KAPA BioF->KAPA BioA (MtDTBS) BioA (MtDTBS) KAPA->BioA (MtDTBS) DAPA DAPA BioA (MtDTBS)->DAPA BioD BioD DAPA->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioB->Biotin BirA BirA Biotin->BirA Activates bio operon bioA, bioF, bioD BirA->bio operon Represses BioQ BioQ BioQ->bio operon Represses This compound This compound This compound->BioA (MtDTBS)

Caption: Regulation of the biotin biosynthesis pathway in M. tuberculosis and the target of this compound.

resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound Resistance This compound Resistance Target Modification\n(bioA mutation) Target Modification (bioA mutation) This compound Resistance->Target Modification\n(bioA mutation) Target Overexpression\n(bioA upregulation) Target Overexpression (bioA upregulation) This compound Resistance->Target Overexpression\n(bioA upregulation) Efflux Pump\n(Increased drug export) Efflux Pump (Increased drug export) This compound Resistance->Efflux Pump\n(Increased drug export)

Caption: Logical relationships of potential resistance mechanisms to this compound.

References

Technical Support Center: Mitigating Cytotoxicity of MtDTBS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate the potential cytotoxic effects of MtDTBS-IN-1 in mammalian cells during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound and offers potential solutions.

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause & Solution

Possible CauseSuggested SolutionRecommended Experiment
Off-target effects: this compound may be inhibiting other essential cellular kinases or proteins besides its intended target in mammalian cells.1. Reduce Concentration: Lower the concentration of this compound to the lowest effective level for your primary experiment. 2. Time-course Experiment: Reduce the incubation time to determine the minimal duration required to observe the desired effect on the target. 3. Use a more selective inhibitor: If available, test a different, more specific inhibitor for the same target.Perform a dose-response and time-course cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and the time-dependent effects.[1][2][3]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final working concentration.1. Lower Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments.Run a cytotoxicity assay with varying concentrations of the solvent alone to determine its toxic threshold.
Cell Line Sensitivity: The specific mammalian cell line you are using may be particularly sensitive to this compound.Test Different Cell Lines: If possible, test the inhibitor on a panel of different cell lines to assess if the cytotoxicity is cell-type specific.Perform cytotoxicity assays on multiple cell lines to compare their sensitivity.[4]

Issue 2: Sub-lethal cytotoxicity is confounding experimental results (e.g., altered cell morphology, reduced proliferation).

Possible Cause & Solution

Possible CauseSuggested SolutionRecommended Experiment
Induction of Apoptosis: this compound may be triggering programmed cell death.Assess Apoptotic Markers: Analyze cells for markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.Perform a Caspase-3 activity assay or a mitochondrial membrane potential (MMP) assay.[5][6][7][8]
Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS), leading to cellular damage.Measure ROS Levels: Quantify the levels of intracellular ROS in treated cells. Co-treatment with Antioxidants: Test if co-incubation with an antioxidant (e.g., N-acetylcysteine) can rescue the cytotoxic effects.Conduct a ROS detection assay using a fluorescent probe like DCFH-DA.[9][10][11][12][13]
Cell Cycle Arrest: this compound might be causing cells to arrest at a specific phase of the cell cycle, affecting proliferation.Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells.Perform flow cytometry-based cell cycle analysis using propidium iodide staining.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: We recommend starting with a broad range of concentrations in a preliminary dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify a suitable concentration range for your subsequent experiments that minimizes off-target toxicity.

Q2: How can I be sure that the observed effects are due to the inhibition of the intended target and not off-target cytotoxicity?

A2: To increase confidence in your results, consider the following:

  • Use a Rescue Experiment: If possible, overexpress a resistant form of the target protein to see if it rescues the cells from the inhibitor's effects.

  • Knockdown/Knockout Control: Compare the phenotype of inhibitor-treated cells with that of cells where the target protein has been knocked down or knocked out using techniques like siRNA or CRISPR.

  • Use a Structurally Unrelated Inhibitor: If available, confirm your findings with a different inhibitor that targets the same protein but has a distinct chemical structure.

Q3: My cells look unhealthy after treatment with this compound, but the MTT assay does not show a significant decrease in viability. Why could this be?

A3: The MTT assay measures metabolic activity, which may not always directly correlate with other aspects of cell health.[1] Your cells might be experiencing sub-lethal stress, such as:

  • Senescence: The cells may have entered a state of irreversible growth arrest.

  • Morphological Changes: The inhibitor could be affecting the cytoskeleton or cell adhesion.

  • Functional Impairment: The cells may be viable but unable to perform their normal functions.

Consider using complementary assays, such as microscopy to observe morphology, a proliferation assay (e.g., BrdU incorporation), or a functional assay specific to your cell type.

Q4: What are the key indicators of apoptosis that I should look for when assessing this compound cytotoxicity?

A4: Key indicators of apoptosis include:

  • Caspase Activation: Specifically, the activation of executioner caspases like caspase-3 is a hallmark of apoptosis.[7]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): This is an early event in the apoptotic cascade.[14]

  • Phosphatidylserine (PS) Externalization: In apoptotic cells, PS flips from the inner to the outer leaflet of the plasma membrane and can be detected by Annexin V staining.

  • DNA Fragmentation: Cleavage of DNA into a characteristic ladder pattern is a later event in apoptosis.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[9][13]

Materials:

  • Cells treated with this compound

  • DCFH-DA (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture and treat cells with this compound as required for your experiment. Include positive and negative controls.

  • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[13]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well and immediately measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm).[9]

Caspase-3 Colorimetric Assay

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.[5][8][15]

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest and lyse the cells according to the kit manufacturer's protocol to prepare cell lysates.

  • Determine the protein concentration of each lysate.

  • Add an equal amount of protein from each lysate to separate wells of a 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses a cationic dye like JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.[16][17][18]

Materials:

  • Cells treated with this compound

  • JC-1 dye solution

  • Assay buffer

  • Positive control (e.g., CCCP or FCCP)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed and treat cells with this compound in a black, clear-bottom 96-well plate.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.[18]

  • Remove the staining solution and wash the cells with the provided assay buffer.

  • Add fresh assay buffer to each well.

  • Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~540/590 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_issue Observed Cytotoxicity with this compound cluster_primary_assays Initial Assessment cluster_investigation Mechanistic Investigation cluster_mitigation Mitigation Strategies start High Cell Death or Altered Morphology viability Cell Viability Assay (e.g., MTT, LDH) start->viability morphology Microscopic Observation start->morphology apoptosis Apoptosis Assays (Caspase, MMP, Annexin V) viability->apoptosis If viability decreases ros ROS Detection Assay (DCFH-DA) viability->ros If sub-lethal effects change_cell_line Test Alternative Cell Line viability->change_cell_line If cell-type specific morphology->apoptosis optimize_dose Optimize Dose & Incubation Time apoptosis->optimize_dose antioxidant Co-treatment with Antioxidant ros->antioxidant cell_cycle Cell Cycle Analysis (Flow Cytometry) signaling_pathway cluster_direct Potential Direct Effects cluster_downstream Downstream Cellular Consequences MtDTBS_IN_1 This compound target Intended Target (e.g., MtDTBS homologue) MtDTBS_IN_1->target off_target Off-Target Kinases/ Proteins MtDTBS_IN_1->off_target cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest apoptosis Apoptosis Induction (Caspase Activation) off_target->apoptosis mmp_loss Loss of Mitochondrial Membrane Potential off_target->mmp_loss ros_production Increased ROS Production off_target->ros_production cytotoxicity Observed Cytotoxicity apoptosis->cytotoxicity mmp_loss->apoptosis ros_production->mmp_loss ros_production->cytotoxicity cell_cycle_arrest->cytotoxicity

References

Validation & Comparative

Comparative Analysis of MtDTBS Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance and experimental validation of inhibitors targeting Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS), a key enzyme in the biotin biosynthesis pathway and a promising target for novel anti-tuberculosis therapeutics.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires de novo biotin synthesis for its survival and pathogenesis, making the enzymes in this pathway attractive targets for drug development.[1] Dethiobiotin synthase (MtDTBS), encoded by the bioD gene, catalyzes the penultimate step in this pathway: the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin.[2][3] Inhibiting MtDTBS presents a promising strategy to combat Mtb, including drug-resistant strains.

This guide provides a comparative overview of published inhibitors of MtDTBS. It should be noted that a search for "MtDTBS-IN-1" in publicly available scientific literature did not yield a specific compound with this designation. Therefore, this comparison focuses on well-characterized inhibitors identified through recent research efforts.

Quantitative Performance of MtDTBS Inhibitors

The following tables summarize the inhibitory potency and binding affinity of key MtDTBS inhibitors, as well as their efficacy against Mtb growth.

Table 1: In Vitro Activity of Tetrazole-Based MtDTBS Inhibitors

CompoundKd (μM)Ki (μM)
Cyclopentylacetic acid (2)3400 ± 400-
Compound 4c19 ± 5-
Compound 4d17 ± 1-
Tetrazole 7a 0.057 ± 0.005 5 ± 1

Data sourced from Schumann et al., 2021.[2][4][5]

Table 2: In Vitro Activity of Butein Analogue MtDTBS Inhibitors

CompoundIC50 (μM)MIC90 (μg/mL)MIC90 (μM)
Compound A3628.94>200>551.92
Compound A3588.1680211.43
Compound A65114.422058.41

Data sourced from a 2018 study on butein analogues.

Experimental Methodologies

Detailed protocols for the key assays used to characterize MtDTBS inhibitors are provided below.

MtDTBS Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of MtDTBS and the inhibitory potential of test compounds.

  • Principle: The assay quantifies the amount of dethiobiotin produced, which is detected using a fluorescence polarization (FP)-based method. The binding of a fluorescently labeled molecule to a larger protein results in a slower rotation and thus a higher polarization value.

  • Reagents and Materials:

    • Purified MtDTBS enzyme

    • Substrates: 7,8-diaminopelargonic acid (DAPA) and ATP

    • Test compounds dissolved in DMSO

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • Fluorescent probe

    • 384-well black microtiter plates

    • Plate reader capable of FP measurements

  • Procedure:

    • Add test compounds at various concentrations to the wells of the microplate.

    • Add a solution containing MtDTBS enzyme to each well and incubate for a predefined period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrates DAPA and ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction and add the fluorescent probe.

    • Measure the fluorescence polarization after another incubation period.

    • Calculate the percent inhibition based on controls (no inhibitor) and determine IC₅₀ values by fitting the data to a dose-response curve.[6]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to determine the binding kinetics and affinity (Kd) of inhibitors to MtDTBS.[7]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (MtDTBS).[8] This allows for real-time, label-free detection of the interaction.[7]

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified MtDTBS enzyme

    • Test compounds

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

  • Procedure:

    • Immobilize purified MtDTBS onto the sensor chip surface via amine coupling.

    • Inject a series of concentrations of the test compound over the chip surface.

    • Monitor the binding response in real-time to obtain association and dissociation curves.

    • Regenerate the sensor surface between different compound injections.

    • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Whole-Cell Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

The REMA assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5]

  • Principle: Metabolically active Mtb cells reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin.[9] Inhibition of growth is observed as a lack of color change.[9]

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC or ADC

    • Test compounds

    • Resazurin sodium salt solution (0.01% w/v)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 7 days.

    • Add the resazurin solution to each well and re-incubate for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Visualizing the Target Pathway and Experimental Workflow

The following diagrams illustrate the biotin biosynthesis pathway in M. tuberculosis and a typical workflow for inhibitor discovery.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF (KAPA synthase) Pimeloyl_CoA->BioF L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (DAPA synthase) KAPA->BioA S-adenosyl-L-methionine DAPA 7,8-diaminopelargonic acid (DAPA) MtDTBS MtDTBS (BioD) (Dethiobiotin synthase) DAPA->MtDTBS ATP DTB Dethiobiotin (DTB) BioB BioB (Biotin synthase) DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA MtDTBS->DTB BioB->Biotin Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Compound Evaluation Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification HTS High-Throughput Screening (HTS) HTS->Hit_Identification Enzyme_Assay Enzyme Inhibition Assay (IC50) Hit_Identification->Enzyme_Assay SPR_Assay Binding Affinity Assay (SPR) (Kd) Enzyme_Assay->SPR_Assay Hit_to_Lead Hit-to-Lead Optimization SPR_Assay->Hit_to_Lead Whole_Cell_Assay Whole-Cell Activity (REMA) (MIC) Hit_to_Lead->Whole_Cell_Assay Toxicity_Assay Cytotoxicity Assays Whole_Cell_Assay->Toxicity_Assay Preclinical Preclinical Candidate Toxicity_Assay->Preclinical

References

Comparative Analysis of MtDTBS Inhibitor Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of various inhibitors targeting Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), a crucial enzyme in the biotin biosynthesis pathway and a promising target for novel anti-tuberculosis therapeutics.

Dethiobiotin synthase (DTBS) plays a pivotal role in the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its inhibition presents a viable strategy for the development of new drugs to combat this persistent global health threat. This guide summarizes the binding affinities of several recently identified MtDTBS inhibitors and outlines the experimental methodologies employed to determine these crucial parameters.

Quantitative Comparison of Inhibitor Binding Kinetics

The binding affinity of an inhibitor to its target is a critical determinant of its potential efficacy. The equilibrium dissociation constant (KD) is a key metric, with lower values indicating a higher binding affinity. The following table summarizes the reported KD and, where available, the inhibition constant (Ki) for various small molecule inhibitors of MtDTBS.

InhibitorKD (Equilibrium Dissociation Constant)Ki (Inhibition Constant)
Cyclopentylacetic acid 23.4 ± 0.4 mMNot Reported
Compound 4c19 ± 5 µMNot Reported
Compound 4d17 ± 1 µMNot Reported
Tetrazole 7a57 ± 5 nM5 ± 1 µM
CTP (substrate)160 nMNot Applicable

This data is compiled from published research findings.[1][2][3][4]

Experimental Protocols

The determination of inhibitor binding kinetics is a multi-step process that relies on a combination of computational and experimental techniques. The primary methods cited in the characterization of the inhibitors listed above are in silico screening, X-ray crystallography, and Surface Plasmon Resonance (SPR).

In Silico Screening and Fragment-Based Drug Discovery

Initial identification of potential inhibitors often begins with computational screening of large compound libraries. This approach, known as in silico screening, uses computer models of the target enzyme's structure to predict which molecules are likely to bind. Fragment-based approaches are also employed, where smaller chemical fragments are screened for binding, and promising hits are then optimized to create more potent inhibitors.[5]

X-Ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein, often in complex with a bound inhibitor. This provides detailed atomic-level information about the binding mode and interactions between the inhibitor and the enzyme's active site. For MtDTBS, crystallographic studies have been instrumental in revealing how inhibitors bind to the 7,8-diaminopelargonic acid (DAPA) substrate binding pocket.[2][3][4]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the binding kinetics of molecules in real-time. In a typical SPR experiment, the target enzyme (MtDTBS) is immobilized on a sensor chip. A solution containing the inhibitor is then flowed over the chip, and the binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface. This allows for the direct determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[1][5]

The following diagram illustrates a generalized experimental workflow for the identification and characterization of MtDTBS inhibitors.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase in_silico In Silico Screening / Fragment Screening hit_id Hit Identification in_silico->hit_id spr Surface Plasmon Resonance (SPR) (Binding Kinetics: ka, kd, KD) hit_id->spr Binding Validation xray X-Ray Crystallography (Binding Mode) hit_id->xray Structural Validation enzyme_assay Enzyme Inhibition Assay (Functional Activity: Ki) hit_id->enzyme_assay Functional Validation lead_opt Lead Optimization spr->lead_opt xray->lead_opt enzyme_assay->lead_opt candidate Preclinical Candidate lead_opt->candidate

Experimental workflow for MtDTBS inhibitor discovery and characterization.

Signaling Pathways and Mechanism of Action

The inhibitors discussed in this guide primarily act by competing with the natural substrates of MtDTBS. The enzyme catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. The identified inhibitors have been shown to bind in the DAPA-binding pocket of the enzyme, thereby preventing the natural substrate from binding and halting the biotin biosynthesis pathway.[2][3][4] This disruption of an essential metabolic pathway ultimately leads to the inhibition of bacterial growth.

The following diagram illustrates the simplified signaling pathway of MtDTBS and the mechanism of its inhibition.

signaling_pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products dapa DAPA mtdtbs MtDTBS dapa->mtdtbs atp ATP atp->mtdtbs dtb Dethiobiotin mtdtbs->dtb adp ADP + Pi mtdtbs->adp inhibitor Inhibitor (e.g., Tetrazole 7a) inhibitor->mtdtbs Inhibition

Inhibition of the MtDTBS-catalyzed reaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of reported inhibitors of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), a critical enzyme in the biotin biosynthesis pathway and a promising target for novel anti-tubercular agents. While the specific compound "MtDTBS-IN-1" was not identified in the public domain, this guide focuses on its closely related and well-characterized analogs.

This document summarizes the quantitative biochemical data, details key experimental protocols, and visualizes the pertinent biological pathways and experimental workflows to facilitate a clear understanding of the structure-activity relationships and comparative efficacy of these inhibitors.

Quantitative Data Summary

The following table summarizes the key biochemical and biophysical data for the identified MtDTBS inhibitors, providing a clear comparison of their potency and binding affinities.[1]

Compound IDChemical NameKD (μM)Ki (μM)Ligand Efficiency (LE)
Compound 2 Cyclopentylacetic acid3400 ± 400--
Compound 4c (See publication for structure)19 ± 5--
Compound 4d (See publication for structure)17 ± 1--
Tetrazole 7a (See publication for structure)0.057 ± 0.0055 ± 1-

KD (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity and inhibitory potency, respectively. A lower value indicates a stronger binder or a more potent inhibitor. Ligand Efficiency (LE) is a measure of the binding energy per heavy atom, used to assess the quality of a lead compound.

Mechanism of Action: Targeting Biotin Biosynthesis

MtDTBS is a crucial enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival and is absent in humans, making it an attractive target for selective drug development. These inhibitors act by binding to the active site of MtDTBS, preventing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin (DTB), a key step in biotin synthesis.[1][2][3] The disruption of this pathway ultimately leads to bacterial cell death.

Biotin_Biosynthesis_Pathway KAPA KAPA BioA BioA (DAPA synthase) KAPA->BioA SAM DAPA 7,8-Diaminopelargonic Acid (DAPA) MtDTBS MtDTBS (Dethiobiotin synthase) DAPA->MtDTBS ATP DTB Dethiobiotin (DTB) BioD BioD (DTB synthase) DTB->BioD Biotin Biotin BioA->DAPA MtDTBS->DTB BioD->Biotin BioB BioB (Biotin synthase) Inhibitors MtDTBS Inhibitors (e.g., Tetrazole 7a) Inhibitors->MtDTBS

Caption: Simplified Biotin Biosynthesis Pathway in M. tuberculosis and the point of inhibition.

Experimental Protocols

The characterization of these MtDTBS inhibitors involved a series of key experiments. The detailed methodologies are crucial for reproducing and building upon these findings.

In Silico Screening
  • Objective: To identify potential binders to the DAPA pocket of MtDTBS from a virtual library of compounds.

  • Method: A fragment library was docked into the crystal structure of MtDTBS using computational docking software. The binding poses and scores were analyzed to select candidate compounds for experimental validation.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
  • Objective: To quantitatively measure the binding affinity between the compounds and MtDTBS.

  • Protocol:

    • Recombinant MtDTBS protein is immobilized on a sensor chip.

    • A series of concentrations of the analyte (inhibitor compound) are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • The association and dissociation rates are determined, and the equilibrium dissociation constant (KD) is calculated.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Protein Purified MtDTBS Immobilization Immobilize MtDTBS on Chip Protein->Immobilization Chip SPR Sensor Chip Chip->Immobilization Analytes Analogs at Varying Concentrations Flow Flow Analytes over Chip Analytes->Flow Detection Detect Binding (Response Units) Flow->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit KD Calculate K D Fit->KD

Caption: General workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Enzyme Inhibition Assay (Ki)

  • Objective: To determine the inhibitory potency of the compounds against the enzymatic activity of MtDTBS.

  • Protocol:

    • The enzymatic reaction is set up with MtDTBS, its substrates (DAPA and ATP), and varying concentrations of the inhibitor.

    • The reaction progress is monitored by measuring the production of ADP, a co-product of the reaction. This is often done using a coupled enzyme assay where the consumption of NADH is measured spectrophotometrically at 340 nm.

    • The initial reaction rates at different inhibitor concentrations are used to calculate the inhibition constant (Ki).

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the MtDTBS-inhibitor complex.

  • Method:

    • Crystals of MtDTBS are grown.

    • The crystals are soaked in a solution containing the inhibitor.

    • The soaked crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern is collected and used to calculate the electron density map, which is then interpreted to build an atomic model of the protein-ligand complex. This provides detailed insights into the binding mode of the inhibitor.[1][2]

Structure-Activity Relationship (SAR)

The development from the initial hit, cyclopentylacetic acid (Compound 2), to the potent tetrazole analog (7a) highlights a clear structure-activity relationship.[1] The addition of an acidic group to the para-position of an aromatic ring scaffold in compounds 4c and 4d significantly improved the binding affinity. Further optimization by replacing the carboxylic acid with a tetrazole group in compound 7a led to a dramatic increase in potency, demonstrating the importance of this functional group for strong interaction with the enzyme's active site.

This guide provides a foundational understanding of the comparative landscape of these MtDTBS inhibitors. Further research and development based on these findings could lead to the discovery of novel and effective treatments for tuberculosis.

References

Benchmarking MtDTBS-IN-1: A Comparative Analysis Against First-Line Tuberculosis Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic agents that act on previously unexploited cellular pathways. MtDTBS-IN-1, a potent inhibitor of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), represents a promising new class of anti-tubercular candidates. This guide provides a comparative benchmark of this compound against the current first-line antibiotics for tuberculosis: isoniazid, rifampicin, pyrazinamide, and ethambutol. The following sections detail their mechanisms of action, present available quantitative data on their efficacy and cytotoxicity, and outline the experimental protocols for key assays.

Mechanism of Action: A Tale of Different Targets

First-line anti-tubercular drugs disrupt various essential processes in M. tuberculosis. In contrast, this compound targets the biotin biosynthesis pathway, a novel approach to inhibiting mycobacterial growth.

  • This compound: This inhibitor, specifically the optimized tetrazole compound 7a , targets and inhibits dethiobiotin synthase (MtDTBS), a crucial enzyme in the biotin biosynthesis pathway of M. tuberculosis.[1][2] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, making this pathway critical for the bacterium's survival. By blocking this enzyme, this compound is expected to disrupt the production of the mycobacterial cell wall.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism.

  • Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

Quantitative Performance Metrics

Direct comparative studies of this compound against first-line drugs are not yet publicly available. The following tables summarize the existing data from independent studies. It is important to note that the inhibitory activity of this compound is presented as an enzymatic inhibition constant (Ki), while the efficacy of first-line drugs is measured by their whole-cell minimum inhibitory concentration (MIC).

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

CompoundTargetEfficacy MetricValueM. tuberculosis Strain
This compound (tetrazole 7a) Dethiobiotin Synthase (MtDTBS)Ki5 ± 1 µMN/A (Enzymatic assay)
Isoniazid Mycolic Acid SynthesisMIC0.03 - 0.06 µg/mLH37Rv
Rifampicin RNA PolymeraseMIC0.12 - 0.25 µg/mLH37Rv
Pyrazinamide Multiple (pH-dependent)MIC25 - 200 µg/mL (at pH 5.5)H37Rv
Ethambutol Arabinogalactan SynthesisMIC0.25 - 2 µg/mLH37Rv

Table 2: Cytotoxicity Profile Against Mammalian Cell Lines

CompoundCell LineCytotoxicity MetricValue
This compound (tetrazole 7a) N/AN/AData not publicly available
Isoniazid HepG2 (Human liver)IC50> 25 µM (after 72h)[3]
Rifampicin HepG2 (Human liver)IC5025.5 µM[3]
Pyrazinamide HepG2 (Human liver)Not significantly cytotoxic at therapeutic concentrations
Ethambutol VariousGenerally low cytotoxicity

Table 3: Bactericidal vs. Bacteriostatic Activity

CompoundActivityMechanism
This compound (tetrazole 7a) Likely BacteriostaticInhibition of an essential metabolic pathway
Isoniazid Bactericidal (against replicating bacilli)Disruption of cell wall synthesis[4]
Rifampicin BactericidalInhibition of transcription
Pyrazinamide Bactericidal (in acidic pH)Disruption of membrane function
Ethambutol BacteriostaticInhibition of cell wall synthesis

Visualizing the Pathways and Processes

To better understand the distinct mechanisms of these anti-tubercular agents, the following diagrams illustrate the targeted signaling pathway for this compound and a generalized workflow for evaluating novel anti-TB compounds.

Signaling_Pathway cluster_Biotin_Synthesis Biotin Biosynthesis Pathway cluster_First_Line_Targets First-Line Drug Targets Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB MtDTBS Biotin Biotin DTB->Biotin BioB MtDTBS_IN_1 This compound MtDTBS_IN_1->DAPA Inhibits Mycolic_Acid Mycolic Acid Synthesis RNA_Polymerase RNA Polymerase Membrane_Transport Membrane Transport & Energy Metabolism Arabinogalactan Arabinogalactan Synthesis Isoniazid Isoniazid Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Membrane_Transport Disrupts Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits

Caption: Targeted pathways of this compound and first-line TB drugs.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Studies Enzymatic_Assay Enzymatic Assay (e.g., against MtDTBS) MIC_Assay Whole-Cell MIC Assay (M. tuberculosis H37Rv) Enzymatic_Assay->MIC_Assay Bactericidal_Assay Bactericidal/Bacteriostatic Assay (Time-kill curves) MIC_Assay->Bactericidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2, Vero cells) MIC_Assay->Cytotoxicity_Assay Intracellular_Assay Intracellular Efficacy (Macrophage infection model) Cytotoxicity_Assay->Intracellular_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Intracellular_Assay->PK_PD Efficacy_Model Mouse Model of TB (Efficacy studies) PK_PD->Efficacy_Model Toxicity_Model Toxicity Studies Efficacy_Model->Toxicity_Model Lead_Compound Lead Compound (e.g., this compound) Lead_Compound->Enzymatic_Assay

Caption: General workflow for preclinical evaluation of anti-TB agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the MIC of compounds against M. tuberculosis.

  • Bacterial Strain and Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Preparation of Inoculum: A mid-log phase culture is diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in the assay plate.

  • Compound Preparation: The test compound (e.g., this compound) and control antibiotics are serially diluted in a 96-well microtiter plate.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring optical density.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds on mammalian cell lines.

  • Cell Lines and Culture: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero kidney cells) is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compound and control drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzymatic Inhibition Assay for MtDTBS

This protocol is a generalized procedure for determining the inhibitory activity of compounds against the MtDTBS enzyme.

  • Protein Expression and Purification: The gene encoding MtDTBS is cloned and expressed in a suitable host (e.g., E. coli), and the recombinant protein is purified.

  • Enzyme Activity Assay: The enzymatic activity of MtDTBS is measured by monitoring the conversion of its substrate, 7,8-diaminopelargonic acid (DAPA), to dethiobiotin. This can be coupled to a secondary reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of the inhibitor (this compound).

  • Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The data are then fitted to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).

Conclusion

This compound, by targeting the novel biotin biosynthesis pathway, presents a promising avenue for the development of new anti-tubercular drugs. While direct comparative data with first-line agents is currently lacking, the available enzymatic inhibition data for this compound is encouraging. Further preclinical studies, including whole-cell activity assays (MIC), cytotoxicity profiling, and in vivo efficacy models, are essential to fully elucidate its potential as a clinical candidate. The data and protocols presented in this guide offer a foundational benchmark for researchers in the field of TB drug discovery and development.

References

Comparative Structural Analysis of MtDTBS Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of inhibitor binding and interaction with Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), a promising target for novel anti-tubercular agents.

This guide provides a comparative structural and functional analysis of reported inhibitors of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS). MtDTBS is a crucial enzyme in the biotin biosynthesis pathway of M. tuberculosis, making it an attractive target for the development of new drugs to combat tuberculosis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to aid in the design of next-generation MtDTBS inhibitors.

Performance Comparison of MtDTBS Inhibitors

The following table summarizes the quantitative data for a series of cyclopentylacetic acid-based inhibitors of MtDTBS. These compounds were identified and optimized through a combination of in silico screening and subsequent structure-guided design.

Compound IDChemical ScaffoldBinding Affinity (KD)Inhibition Constant (Ki)PDB Code
Cyclopentylacetic acid 2Cyclopentylacetic acid3.4 ± 0.4 mM-7JT5
Compound 4cPhenylacetic acid derivative19 ± 5 µM-7JTC
Compound 4dPhenylacetic acid derivative17 ± 1 µM-7JTD
Tetrazole 7aTetrazole derivative57 ± 5 nM5 ± 1 µM7JTE

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the discovery of the cyclopentylacetic acid-based MtDTBS inhibitors[1].

MtDTBS Enzyme Inhibition Assay

This assay quantifies the inhibitory potential of compounds against MtDTBS by monitoring the enzymatic reaction.

Materials:

  • Purified MtDTBS enzyme

  • 7,8-diaminopelargonic acid (DAPA) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DAPA, and ATP at their final desired concentrations.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified MtDTBS enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the product formation using a suitable detection method. The specific method will depend on the nature of the reaction being monitored (e.g., a coupled enzyme assay that produces a chromogenic or fluorogenic product).

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ or Kᵢ values by fitting the dose-response data to an appropriate equation using graphing software.

X-Ray Crystallography of MtDTBS-Inhibitor Complexes

This protocol outlines the general steps for determining the three-dimensional structure of MtDTBS in complex with an inhibitor.

Materials:

  • Highly purified and concentrated MtDTBS protein

  • Inhibitor compound

  • Crystallization buffer and precipitant solutions

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Protein Expression and Purification: Express and purify MtDTBS to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

  • Crystallization:

    • Mix the purified MtDTBS with the inhibitor compound at a concentration sufficient to ensure saturation of the binding site.

    • Screen for initial crystallization conditions using commercially available or in-house developed screens. This is typically done using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein-to-precipitant ratio to obtain diffraction-quality crystals.

  • Crystal Soaking (for ligand binding):

    • If co-crystallization is unsuccessful, apo-crystals of MtDTBS can be grown first.

    • Prepare a solution of the inhibitor in a cryoprotectant-compatible buffer.

    • Transfer the apo-crystals to this solution and allow them to soak for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.

  • Data Collection:

    • Harvest the crystals and flash-cool them in a cryostream (typically liquid nitrogen) after a brief soak in a cryoprotectant solution to prevent ice formation.

    • Mount the frozen crystal on a goniometer in the X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement with a known MtDTBS structure as a search model.

    • Build the model of the protein and the bound inhibitor into the electron density map.

    • Refine the structure to improve the fit of the model to the experimental data.

    • Validate the final structure using established crystallographic quality metrics.

Visualizing MtDTBS Inhibition

The following diagrams illustrate the enzymatic pathway and the general workflow for identifying and characterizing MtDTBS inhibitors.

MtDTBS_Pathway cluster_substrates Substrates cluster_products Products DAPA 7,8-Diaminopelargonic Acid (DAPA) MtDTBS MtDTBS DAPA->MtDTBS ATP ATP ATP->MtDTBS Dethiobiotin Dethiobiotin MtDTBS->Dethiobiotin ADP_Pi ADP + Pi MtDTBS->ADP_Pi Inhibitor Inhibitor Inhibitor->MtDTBS

Caption: The enzymatic reaction catalyzed by MtDTBS and its inhibition.

Experimental_Workflow InSilico_Screening In Silico Screening Hit_Identification Hit Identification InSilico_Screening->Hit_Identification SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Identification->SAR_Optimization Enzyme_Inhibition_Assay Enzyme Inhibition Assay SAR_Optimization->Enzyme_Inhibition_Assay Structural_Studies X-Ray Crystallography SAR_Optimization->Structural_Studies Lead_Compound Lead Compound SAR_Optimization->Lead_Compound Enzyme_Inhibition_Assay->SAR_Optimization Feedback Structural_Studies->SAR_Optimization Structure-Based Design

Caption: A typical workflow for the discovery and optimization of MtDTBS inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for MtDTBS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of MtDTBS-IN-1, an inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS)[1]. Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate potential chemical and biological hazards. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to disposal is warranted, treating it as a potentially hazardous chemical and accounting for its use with a Risk Group 3 pathogen, Mycobacterium tuberculosis.

Immediate Safety and Hazard Considerations

Due to the lack of specific hazard data for this compound, it is prudent to handle it as a substance with potential toxicity. The following table summarizes the recommended precautions based on general principles for handling novel chemical entities and materials contaminated with M. tuberculosis.

Hazard CategoryRecommended Precautions & Disposal Considerations
Chemical Hazards (Assumed) Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust or aerosols. In case of spills, follow standard laboratory procedures for hazardous chemical cleanup. All waste should be considered hazardous chemical waste.
Biological Hazards (if used with M. tuberculosis) All contaminated materials are considered infectious waste. Work should be conducted in a BSL-3 laboratory. Disposal must follow procedures for infectious materials, such as autoclaving or incineration, to ensure decontamination.[2][3][4]
Environmental Hazards Prevent release into the environment. Do not dispose of down the drain. Waste should be managed by a licensed hazardous waste disposal company.[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of various waste streams generated during research involving this compound and Mycobacterium tuberculosis.

1. Waste Segregation at the Point of Generation:

  • Sharps: All contaminated sharps (e.g., needles, scalpels, glass slides) must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[2]

  • Solid Waste: Non-sharp contaminated solid waste (e.g., gloves, pipette tips, plastic containers, paper towels) should be collected in a biohazard bag.

  • Liquid Waste: Contaminated liquid waste (e.g., culture media, supernatants) must be collected in a leak-proof, labeled container.

  • Uncontaminated Waste: General laboratory waste that has not come into contact with this compound or M. tuberculosis can be disposed of as regular waste.[2]

2. Decontamination of Infectious Waste:

  • Autoclaving: All waste contaminated with M. tuberculosis, including sharps containers, solid waste bags, and liquid waste, must be decontaminated, preferably by autoclaving.[3][4] Autoclaves should be regularly validated to ensure their effectiveness.

  • Chemical Disinfection: If autoclaving is not immediately available for liquid waste, it should be treated with an appropriate disinfectant effective against M. tuberculosis for a sufficient contact time.[3][6] However, autoclaving remains the preferred method.

3. Final Disposal of Decontaminated Waste:

  • Incineration: After autoclaving, the decontaminated waste should ideally be incinerated.[3][4] This is the most definitive method for destroying both the biological agent and the chemical compound.

  • Hazardous Waste Disposal: If incineration is not an option, the autoclaved waste, now considered decontaminated from a biological perspective but still containing the chemical this compound, should be managed as hazardous chemical waste. It must be collected by a licensed environmental disposal company.[5] The container must be clearly labeled as "Hazardous Waste" and include a description of the contents.[5]

4. Disposal of Pure/Unused this compound:

  • Unused or expired this compound should be treated as hazardous chemical waste.

  • It must be disposed of through an approved waste disposal plant.[7][8] Do not mix with other waste streams unless compatibility is known.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_generation Waste Generation Point (BSL-3 Lab) cluster_segregation Waste Segregation cluster_decontamination Decontamination cluster_disposal Final Disposal start Experiment with this compound and M. tuberculosis sharps Contaminated Sharps start->sharps solid Contaminated Solid Waste start->solid liquid Contaminated Liquid Waste start->liquid sharps_container Puncture-proof Sharps Container (Biohazard Symbol) sharps->sharps_container bio_bag Biohazard Bag solid->bio_bag liquid_container Leak-proof Liquid Waste Container liquid->liquid_container pure Unused/Expired this compound chem_container Sealed Chemical Waste Container pure->chem_container autoclave Autoclave sharps_container->autoclave bio_bag->autoclave liquid_container->autoclave haz_waste Hazardous Waste Disposal Facility chem_container->haz_waste incineration Incineration autoclave->incineration Preferred autoclave->haz_waste Alternative

Caption: Workflow for the safe disposal of this compound and associated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.